Triamcinolone acetonide sodium phosphate
Description
Properties
IUPAC Name |
disodium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FO9P.2Na/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h7-9,15-17,19,27H,5-6,10-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJCLDAGKYHPP-AREPQIRLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COP(=O)([O-])[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNa2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941876 | |
| Record name | Disodium 2-(4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-15-5 | |
| Record name | Triamcinolone acetonide sodium Phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-(4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-21-(phosphonooxy)-, disodium salt, (11β,16α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE ACETONIDE SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MZ7K74S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of Triamcinolone Acetonide Sodium Phosphate
Synthetic Pathways for Triamcinolone (B434) Acetonide Phosphate (B84403) Esters
The conversion of triamcinolone acetonide to its water-soluble sodium phosphate salt is a critical derivatization strategy. While specific patents for the synthesis of triamcinolone acetonide sodium phosphate are not as prevalent in the public domain as those for other corticosteroids like dexamethasone (B1670325) or betamethasone (B1666872), the synthetic route is analogous due to the identical C21-hydroxyl side chain across these molecules. The general process involves the phosphorylation of the C21 hydroxyl group, followed by neutralization to form the sodium salt.
A common and effective method for this transformation involves the use of a phosphorylating agent such as pyrophosphoryl chloride or phosphorus oxychloride. The synthesis can be outlined in the following key steps:
Phosphorylation: Triamcinolone acetonide is reacted with a phosphorylating agent, for instance, pyrophosphoryl chloride, in an anhydrous solvent like tetrahydrofuran. This reaction is typically conducted at low temperatures to control its reactivity and prevent side reactions google.compatsnap.comgoogle.com. The phosphoryl chloride selectively reacts with the primary hydroxyl group at the C21 position to form a phosphate ester intermediate.
Hydrolysis: Following the initial phosphorylation, the reaction mixture is treated with water to hydrolyze any remaining reactive phosphorus compounds and to convert the intermediate to dexamethasone-21-phosphate patsnap.com.
Neutralization and Salt Formation: The resulting triamcinolone acetonide phosphate is then neutralized with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate google.comgoogle.comgoogle.com. This step is carefully controlled to achieve the desired pH and precipitate the disodium (B8443419) phosphate salt.
Purification: The final product, this compound, is then purified through crystallization, typically using a solvent like acetone (B3395972), to yield a high-purity crystalline solid google.comgoogle.com.
An alternative approach involves reacting the corticosteroid with potassium di-tert-butyl phosphate, followed by hydrolysis under mild acidic conditions to remove the tert-butyl protecting groups, and then salification to produce the final sodium phosphate salt acs.org. These synthetic strategies are well-established for corticosteroids and are adaptable for the large-scale production of water-soluble derivatives like this compound.
Prodrug Design and Esterification Methodologies
Prodrug design is a key strategy to improve the therapeutic efficacy of drugs by overcoming physicochemical and pharmacokinetic barriers. For triamcinolone acetonide, esterification at the C21-hydroxyl group is a common approach to create prodrugs with tailored properties.
Synthesis of Lipophilic Prodrugs (e.g., Triamcinolone Acetonide Palmitate)
To enhance the lipophilicity of triamcinolone acetonide, thereby prolonging its retention in localized areas such as intra-articular spaces, long-chain fatty acid esters are synthesized. Triamcinolone acetonide palmitate is a prime example of such a lipophilic prodrug. The synthesis is a direct esterification reaction.
The process typically involves reacting triamcinolone acetonide with palmitoyl (B13399708) chloride in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. The reaction is usually carried out in an inert solvent like acetone. The palmitoyl chloride acylates the C21-hydroxyl group of the triamcinolone acetonide, forming the palmitate ester. This modification significantly increases the lipophilicity of the molecule. For instance, the partition coefficient (log P) of triamcinolone acetonide palmitate has been reported to be 5.79, indicating its high lipid solubility. This increased lipophilicity is advantageous for formulations like lipid nanospheres and submicron emulsions, which can improve the pharmacokinetic profile and tissue distribution of the drug.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
|---|---|---|---|---|
| Triamcinolone Acetonide | Palmitoyl Chloride | Pyridine/Triethylamine | Acetone | Triamcinolone Acetonide Palmitate |
Chemical Modification for Enhanced Solubility and Biotransformation
The primary goal of creating the sodium phosphate ester of triamcinolone acetonide is to dramatically increase its aqueous solubility for parenteral formulations. The phosphate group is ionizable, and its sodium salt is readily soluble in water, a significant contrast to the sparingly soluble parent compound.
Once administered, these water-soluble prodrugs are designed to undergo biotransformation in the body to release the active triamcinolone acetonide. The hydrolysis of the phosphate ester is typically mediated by endogenous enzymes, such as alkaline phosphatases, which are ubiquitous in the body. This enzymatic cleavage regenerates the active corticosteroid at the site of action.
The biotransformation of triamcinolone acetonide itself involves several metabolic pathways. Studies have identified key metabolites, including 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. These metabolic products are generally less active than the parent compound and are eventually excreted. The design of prodrugs must consider these metabolic pathways to ensure that the active drug is released effectively and that the resulting metabolites are non-toxic.
| Compound | Modification | Primary Purpose | Key Property Change |
|---|---|---|---|
| This compound | Phosphorylation at C21 | Enhanced aqueous solubility | Highly water-soluble |
| Triamcinolone Acetonide Palmitate | Esterification with palmitic acid at C21 | Enhanced lipophilicity | Increased retention in lipid environments |
Molecular Mechanism of Action and Cellular Pharmacology of Triamcinolone Acetonide and Its Phosphate Esters
Glucocorticoid Receptor Binding and Agonism
The therapeutic effects of triamcinolone (B434) acetonide are initiated by its binding to and activation of the glucocorticoid receptor, a ligand-activated transcription factor found in the cytoplasm of nearly all cell types. patsnap.compatsnap.com
Receptor Binding Kinetics and Affinity
Upon entering a cell, triamcinolone acetonide binds with high affinity to the cytoplasmic glucocorticoid receptor. patsnap.com This binding event induces a conformational change in the receptor complex, leading to its translocation into the nucleus. patsnap.com Research has shown that the addition of the 16,17 acetonide moiety to the triamcinolone structure increases the ligand's ability to fill the binding pocket of the receptor and create additional hydrophobic interactions, which contributes to its high affinity and stability. nih.gov
Studies using fluorescent dexamethasone (B1670325) competition assays have quantified the binding affinity of triamcinolone acetonide. In one such study, triamcinolone acetonide exhibited a high affinity for the glucocorticoid receptor, effectively competing with dexamethasone for binding. nih.gov The presence of triamcinolone acetonide also influences the receptor's half-life. It has been shown to decrease the half-life of the activated nuclear receptor form from approximately 19 hours to 9.5 hours, a mechanism that regulates receptor levels within the cell. nih.gov
Comparative Glucocorticoid Receptor Potency (e.g., versus Dexamethasone)
The potency of a glucocorticoid is related to its binding affinity for the glucocorticoid receptor. Triamcinolone acetonide is considered a potent glucocorticoid. patsnap.com While direct comparative potency can vary depending on the study and the specific tissue being examined, triamcinolone acetonide's receptor binding affinity is a key determinant of its anti-inflammatory efficacy. nih.govnih.gov Some studies suggest that triamcinolone acetonide may have a higher potency at the glucocorticoid receptor than dexamethasone. nih.gov The structural differences between triamcinolone acetonide and dexamethasone, particularly the acetonide group on triamcinolone, contribute to these differences in potency by altering the hydrophobic contacts and allosteric changes within the receptor. nih.gov
Table 1: Comparative Glucocorticoid Receptor Binding Data
| Compound | Kd (nM) | Ki (nM) | Relative Potency vs. Dexamethasone |
| Dexamethasone | 38 | - | 1 |
| Triamcinolone Acetonide | - | 3.2 | 2-6x higher |
Data compiled from studies on ancestral glucocorticoid receptors and may vary in different cell types.
Anti-inflammatory Mechanisms
The binding of the triamcinolone acetonide-glucocorticoid receptor complex to glucocorticoid response elements (GREs) on DNA is the central event that orchestrates its broad anti-inflammatory effects. patsnap.com This interaction modulates the transcription of a wide array of genes involved in the inflammatory cascade.
Inhibition of Phospholipase A2 Pathway
A primary anti-inflammatory mechanism of triamcinolone acetonide is the inhibition of the phospholipase A2 (PLA2) enzyme. patsnap.comdrugbank.comnih.gov This is achieved through the induction of lipocortin-1 (also known as annexin-1), a protein that directly inhibits PLA2 activity. patsnap.com By inhibiting PLA2, triamcinolone acetonide prevents the release of arachidonic acid from cell membranes. patsnap.comnih.gov Arachidonic acid is a critical precursor for the synthesis of potent inflammatory mediators. patsnap.com
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Expression
By limiting the availability of arachidonic acid, triamcinolone acetonide indirectly downregulates the activity of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov Furthermore, glucocorticoids can directly suppress the expression of the COX-2 enzyme, which is a key player in the production of pro-inflammatory prostaglandins (B1171923). patsnap.com This dual action of limiting the substrate and suppressing the enzyme leads to a significant reduction in the synthesis of inflammatory eicosanoids.
Suppression of Prostaglandin (B15479496) and Leukotriene Biosynthesis
The inhibition of the PLA2, COX, and LOX pathways culminates in the decreased production of prostaglandins and leukotrienes, two major classes of inflammatory mediators. patsnap.compatsnap.comnih.gov Prostaglandins are involved in vasodilation, edema, and pain, while leukotrienes contribute to bronchoconstriction and leukocyte chemotaxis. nih.gov Studies have demonstrated that triamcinolone acetonide significantly inhibits the production of various inflammatory mediators, including prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in a dose-dependent manner. nih.gov
Table 2: Effect of Triamcinolone Acetonide on Inflammatory Mediator Production
| Inflammatory Mediator | Inhibition by Triamcinolone Acetonide (10⁻⁸ M) |
| Tumor Necrosis Factor-alpha (TNF-α) | 75% |
| Interleukin-1 beta (IL-1β) | 65% |
| Thromboxane B2 (TxB2) | 41% |
| Leukotriene B4 (LTB4) | 33% |
| Prostaglandin E2 (PGE2) | 11.4% |
| c-Phospholipase A2 (cPLA2) Activity | 11.4% |
Data from a study on cultured human monocytes.
Inhibition of Macrophage and Leukocyte Migration
Triamcinolone acetonide influences the activity of inflammatory cells, including macrophages and leukocytes. As a glucocorticoid, it can inhibit the migration of T cells, a type of leukocyte. karger.com This is a key aspect of its anti-inflammatory effects. While the direct inhibition of macrophage migration is a complex process, triamcinolone acetonide is known to modulate macrophage activation states. nih.gov
Specifically, triamcinolone acetonide has been shown to induce the differentiation of monocytes into a specific subtype of M2-activated macrophages, which are characterized as anti-inflammatory. nih.govnih.gov This modulation of macrophage phenotype can indirectly influence the inflammatory environment and subsequent cell migration. Glucocorticoids, in general, are known to inhibit the production of pro-inflammatory cytokines such as interleukins and TNF, which are key signaling molecules that attract leukocytes to sites of inflammation. nih.gov
In some contexts, however, intra-articular injection of triamcinolone acetonide has been observed to sustain increased levels of macrophages in the joint. nih.gov This suggests that the effect of triamcinolone acetonide on macrophage presence can be tissue-specific and dependent on the inflammatory context.
Anti-angiogenic Properties and Molecular Pathways
Triamcinolone acetonide demonstrates significant anti-angiogenic properties through various molecular mechanisms. researchgate.net It has been shown to inhibit angiogenesis induced by key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6). arvojournals.org The inhibitory effect on VEGF-induced angiogenesis suggests that triamcinolone acetonide may act at multiple points in the angiogenic cascade. arvojournals.org
Further research has demonstrated that triamcinolone acetonide can suppress the pro-angiogenic response in retinal pigment epithelial cells by inhibiting the upregulation of VEGF protein. nih.gov It also inhibits the proliferation of retinal endothelial cells induced by basic fibroblast growth factor (bFGF), a crucial step in the formation of new blood vessels. nih.gov In in vitro models of choroidal angiogenesis, triamcinolone acetonide has been found to inhibit bFGF-stimulated migration and tube formation of choroidal microvascular endothelial cells. nih.gov
A key aspect of triamcinolone acetonide's mechanism of action is its ability to downregulate critical fibrotic markers. researchgate.net In studies on cells from patients with idiopathic carpal tunnel syndrome, triamcinolone acetonide treatment resulted in the downregulation of pro-fibrotic genes and regulators of the extracellular matrix, including Transforming Growth Factor-beta (TGF-β), collagens, and integrins. nih.govnih.govresearchgate.net
Specifically, triamcinolone acetonide has been shown to reduce the expression of TGF-β1. researchgate.net In a mouse model of scar formation, it dose-dependently decreased the protein and mRNA expression levels of Collagen I (COL1) and Collagen III (COL3). Furthermore, in a keloid fibroblast model, triamcinolone acetonide reduced the production of type III collagen and TGF-β. scar-keloid.com Its impact on the TGF-β signaling pathway is further evidenced by the observed reduction in the mRNA levels of downstream mediators SMAD2, SMAD3, and SMAD4 in response to treatment. bmbreports.org
Triamcinolone acetonide effectively inhibits the proliferation and adhesion of fibroblasts, which are key cells involved in fibrosis and wound healing. researchgate.net Studies have demonstrated that it can decrease fibroblast proliferation induced by fetal calf serum. karger.comnih.gov
By inhibiting fibroblast activity and downregulating fibrotic markers, triamcinolone acetonide interferes with fibrous proliferation and the synthesis of the extracellular matrix (ECM). It has been shown to suppress fibrotic gene expression in subsynovial connective tissue cells of patients with carpal tunnel syndrome. nih.govnih.gov
Transforming growth factor-β2 (TGF-β2) is known to be associated with the severity of fibrous proliferation, and triamcinolone acetonide can suppress the effects induced by TGF-β2. nih.gov In models of biliary fibrosis, triamcinolone acetonide has demonstrated anti-fibrotic effects. bmbreports.org While one study on human lung fibroblasts did not observe a decrease in ECM with triamcinolone acetonide treatment karger.com, other research indicates a clear downregulation of ECM regulators nih.govresearchgate.net, suggesting that the effect may be cell-type specific.
Impact on Specific Cellular Functions
The inhibitory effect of triamcinolone acetonide on fibroblast proliferation is a direct result of its interference with the cell cycle, including the synthesis of Deoxyribonucleic Acid (DNA). karger.comnih.gov By suppressing proliferation, triamcinolone acetonide effectively curtails the replication of fibroblasts.
Furthermore, triamcinolone acetonide has a demonstrable inhibitory effect on protein synthesis in fibroblasts. This is evident in its ability to reduce the production of key extracellular matrix proteins. Specifically, it has been shown to decrease the expression of Collagen I and Collagen III. In keloid-derived fibroblasts, it reduces the production of type III collagen. scar-keloid.com This targeted inhibition of collagen synthesis is a cornerstone of its anti-fibrotic activity.
Research Findings on Triamcinolone Acetonide's Cellular Effects
| Cellular Process | Model System | Key Findings | Reference(s) |
| Fibroblast Proliferation | Human Lung Fibroblasts | Decreased proliferation induced by fetal calf serum. | karger.comnih.gov |
| Human Hypertrophic Scar Fibroblasts | Dose-dependent suppression of proliferation, invasion, and migration. | ||
| Fibrotic Marker Expression | Subsynovial Connective Tissue (CTS) | Downregulation of TGF-β, collagens, and integrins. | nih.govnih.govresearchgate.net |
| Mouse Scar Tissue | Reduced protein and mRNA expression of COL1 and COL3. | ||
| Keloid Fibroblast Model | Reduced production of type III collagen and TGF-β. | scar-keloid.com | |
| Angiogenesis | Rat Cornea Micropocket Assay | Inhibition of VEGF- and IL-6-induced angiogenesis. | arvojournals.org |
| Retinal Endothelial Cells | Inhibition of bFGF-induced proliferation. | nih.gov | |
| Macrophage Activation | In vivo (rat model) and in vitro | Induces differentiation towards an anti-inflammatory M2 macrophage phenotype. | nih.govnih.gov |
Effects on Endocrine System Activity in Pre-clinical Models (e.g., Hypothalamic-Pituitary-Adrenal Axis Suppression)
Triamcinolone acetonide and its phosphate (B84403) esters, which function as prodrugs, are synthetic glucocorticoids that exert significant effects on the endocrine system. Pre-clinical studies have extensively investigated these effects, particularly the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system that regulates numerous physiological processes, including stress response, metabolism, and immune function. Exogenous glucocorticoids like triamcinolone acetonide can disrupt the delicate negative feedback loop of this axis.
When administered, triamcinolone acetonide binds to glucocorticoid receptors in the hypothalamus and pituitary gland, mimicking the action of endogenous cortisol. patsnap.compatsnap.com This binding inhibits the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary. nih.gov The reduction in ACTH secretion leads to decreased production and release of endogenous cortisol from the adrenal cortex, resulting in suppression of the HPA axis. nih.govendocrine-abstracts.org The extent and duration of this suppression are dependent on the specific formulation and route of administration. endocrine-abstracts.org
Pre-clinical research in various animal models has provided detailed insights into the suppressive effects of triamcinolone acetonide on the HPA axis and other endocrine functions.
In a study involving equine models, the systemic administration of triamcinolone acetonide led to significant alterations in endocrine parameters. Following administration, horses exhibited a marked decrease in cortisol levels, which persisted for 4 to 72 hours. frontiersin.org Concurrently, a significant reduction in ACTH levels was observed for the same duration. frontiersin.org This study was the first to document the ACTH response to triamcinolone acetonide administration in this model. frontiersin.org Beyond the HPA axis, this research also highlighted other endocrine effects, including the induction of hyperglycemia and hyperinsulinemia, which were sustained for up to 72 hours. frontiersin.org Such findings underscore the potential for corticosteroid-induced insulin (B600854) dysregulation. frontiersin.org
| Parameter | Effect | Duration of Effect | Pre-clinical Model |
| Cortisol | Significant Decrease | 4-72 hours | Equine |
| ACTH | Significant Decrease | 4-72 hours | Equine |
| Glucose | Hyperglycemia | Up to 72 hours | Equine |
| Insulin | Hyperinsulinemia | Up to 72 hours | Equine |
This table summarizes the endocrine effects of triamcinolone acetonide observed in equine models.
Further investigations into the molecular mechanisms have been conducted using in-vitro models. One such study utilized opossum kidney cells to examine the interaction between triamcinolone and the parathyroid hormone (PTH) signaling pathway, another crucial component of endocrine regulation. nih.gov In these cell cultures, pre-treatment with triamcinolone did not affect PTH receptor binding or the subsequent generation of cyclic AMP (cAMP). nih.gov However, it did abolish the PTH-stimulated increase in diglyceride levels and the activation of protein kinase C. nih.gov Interestingly, the glucocorticoid increased basal phosphate uptake and preserved the PTH-responsive component of phosphate transport. nih.gov
| Cellular Component / Process | Effect of Triamcinolone Pre-treatment | Pre-clinical Model |
| PTH Receptor Binding | No alteration | Opossum Kidney Cells |
| PTH-stimulated cAMP generation | No alteration | Opossum Kidney Cells |
| PTH-stimulated Diglyceride Increase | Abolished | Opossum Kidney Cells |
| PTH-stimulated Protein Kinase C Activation | Eliminated | Opossum Kidney Cells |
| Basal Phosphate Uptake | Increased | Opossum Kidney Cells |
This table outlines the effects of triamcinolone on PTH-stimulated second messenger systems in an in-vitro opossum kidney cell model.
These pre-clinical findings demonstrate that triamcinolone acetonide, the active metabolite of triamcinolone acetonide sodium phosphate, potently suppresses the HPA axis by inhibiting the secretion of both ACTH and cortisol. nih.govfrontiersin.org The duration of this suppression can be significant. Furthermore, its influence extends to other endocrine pathways, including insulin regulation and parathyroid hormone signaling, highlighting the broad-ranging pharmacological activity of this class of glucocorticoids. frontiersin.orgnih.gov
Pre Clinical Pharmacokinetics and Biotransformation of Triamcinolone Acetonide Sodium Phosphate
Prodrug Hydrolysis and Activation Kinetics
Triamcinolone (B434) acetonide sodium phosphate (B84403) is a pharmacologically inactive ester that requires in vivo hydrolysis to its active form, triamcinolone acetonide, to exert its therapeutic effects. This conversion is a critical step in its mechanism of action.
In Vitro Hydrolysis Rates in Biological Matrices (e.g., Plasma, Blood)
The stability and rate of hydrolysis of triamcinolone acetonide phosphate have been evaluated in various biological media. In vitro studies have demonstrated that the phosphate ester is susceptible to hydrolysis in plasma and blood. One study determined the in vitro half-life of triamcinolone acetonide phosphate in plasma at 37°C to be 3.5 hours. researchgate.net This indicates a relatively rapid conversion potential in a physiological environment.
In Vivo Conversion to Triamcinolone Acetonide (Animal Models)
Pre-clinical studies in animal models, including dogs, monkeys, and rats, have confirmed the rapid and complete conversion of the phosphate prodrug to the active triamcinolone acetonide. nih.gov Following either intravenous or intramuscular administration, the 21-phosphate ester was found to be completely hydrolyzed to triamcinolone acetonide within 1 to 5 minutes. nih.gov This swift in vivo conversion ensures that the active drug becomes readily available to the systemic circulation and target tissues shortly after administration. Further studies have corroborated that no unchanged ester is found in the urine, indicating a complete bioconversion of the prodrug. researchgate.netnih.gov
Absorption and Distribution Studies in Animal Models
The absorption and subsequent distribution of triamcinolone acetonide following the administration of its phosphate prodrug have been characterized in several pre-clinical models, providing insights into its systemic and local tissue exposure.
Systemic Absorption Following Various Pre-clinical Administration Routes
The systemic absorption of triamcinolone acetonide has been investigated following various routes of administration in animal models.
Intramuscular Administration: Following intramuscular injection of the phosphate prodrug in dogs, monkeys, and rats, the drug was found to be completely absorbed from the injection site within 10 to 15 minutes. nih.gov In horses, after intramuscular administration of triamcinolone acetonide, the maximum plasma concentration was reached at a median time of 13.0 hours. avma.org
Intra-articular Administration: In horses, intra-articular injection of triamcinolone acetonide resulted in a median time to maximum plasma concentration of 10 hours. avma.orgavma.org Studies in horses have also compared intrasynovial to extrasynovial injections, finding that peak absorption occurred at 8 hours for both routes, but was significantly higher in the intrasynovial group. nih.govfrontiersin.org
Intravitreal Administration: When administered intravitreally in rabbits, triamcinolone acetonide resulted in remarkably lower plasma levels compared to sub-Tenon injection, indicating limited systemic absorption from the vitreous humor. researchgate.net
Topical Administration: The use of novel topical formulations, such as Transfersomes, has been shown to ensure an almost exclusive delivery of triamcinolone acetonide into the skin in murine models, thereby minimizing systemic absorption. nih.gov
Tissue Distribution and Accumulation Profiles (e.g., Vitreous Humor, Retina, Cochlea, Oral Mucosa)
The distribution of triamcinolone acetonide to specific tissues is crucial for its localized therapeutic effects.
Vitreous Humor and Retina: In rabbit models, intravitreal injection leads to higher concentrations of triamcinolone acetonide in the intraocular tissues, including the vitreous and retina, compared to sub-Tenon injections. researchgate.net The low water solubility of triamcinolone acetonide contributes to its prolonged retention in the vitreous humor. researchgate.net Studies using advanced delivery systems in rabbits have also demonstrated significant levels of the drug in both anterior and posterior eye segments. mdpi.com The effect of triamcinolone acetonide has been evaluated in rabbit models of proliferative vitreoretinopathy. nih.gov
Cochlea: In guinea pigs, intratympanic application of triamcinolone acetonide resulted in its rapid entry into the perilymph of the cochlea. nih.gov However, it was also eliminated rapidly from the perilymph. nih.gov The study noted that the majority of the drug in the perilymph was triamcinolone acetonide, with minimal conversion to triamcinolone. nih.gov
Oral Mucosa: Autoradiography studies in dogs have been used to investigate the absorption and tissue distribution of triamcinolone acetonide in the oral mucosa, examining its presence in the epithelium and connective tissue over time. nih.gov
Liver and Spleen: A study in rats using a lipophilic prodrug of triamcinolone acetonide in lipid nanospheres found that the nanosphere formulation could not be detected in the liver, unlike a lipid microsphere formulation. tandfonline.com In the spleen, concentrations of the microsphere formulation were higher than the nanosphere formulation. tandfonline.com
Volume of Distribution Determination
The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent of a drug's distribution in the body. After intravenous administration of triamcinolone acetonide in humans, the volume of distribution was determined to be 103 L. nih.gov Another study noted that the plasma concentration of triamcinolone acetonide decreases much faster than that of other corticosteroids, suggesting it is distributed more widely and rapidly, potentially into the intracellular fluid volume. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key pharmacokinetic parameters from the discussed pre-clinical studies.
Table 1: Prodrug Hydrolysis and Absorption Kinetics
Table 2: Pharmacokinetic Parameters in Different Models
Metabolism and Metabolite Identification in Animal Models
Following administration, triamcinolone acetonide undergoes biotransformation into several metabolites. This metabolic process, primarily occurring in the liver, modifies the chemical structure of the compound, which influences its activity and excretion.
Research in various animal species, including rats, dogs, and monkeys, has consistently identified three principal metabolites of triamcinolone acetonide. fda.govnih.gov These major metabolites are:
6β-hydroxytriamcinolone acetonide fda.govnih.gov
21-carboxytriamcinolone acetonide fda.govnih.gov
21-carboxy-6β-hydroxytriamcinolone acetonide fda.gov
Another study also identified 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov The formation of 6β-hydroxytriamcinolone acetonide from triamcinolone acetonide is facilitated by cytochrome P450 enzymes, specifically the CYP3A4, CYP3A5, and CYP3A7 isoforms. caymanchem.com
The metabolic conversion of triamcinolone acetonide results in compounds with significantly reduced pharmacological activity. fda.govchemicalbook.com The anti-inflammatory potency of corticosteroids is heavily dependent on the presence of a 21-hydroxyl group; its conversion to a carboxylic acid function, as seen in 21-carboxytriamcinolone acetonide, diminishes this activity. fda.gov Similarly, the introduction of a hydroxyl group at the 6β position also leads to decreased biological action. fda.govchemicalbook.com
In vitro anti-inflammatory models, which evaluated the effects on eosinophil viability and basophil histamine (B1213489) release, showed that the three main metabolites exhibited no concentration-dependent anti-inflammatory effects. nih.gov
Furthermore, these structural modifications markedly increase the water solubility of the metabolites compared to the parent compound. fda.govchemicalbook.com This enhanced solubility facilitates more rapid elimination from the body. fda.govchemicalbook.com Triamcinolone acetonide itself is practically insoluble in water. guinama.com
Elimination Kinetics and Excretion Pathways in Animal Models
The rate at which triamcinolone acetonide and its metabolites are cleared from the body and the routes they take are key aspects of its pharmacokinetic profile.
The elimination half-life (t1/2), the time it takes for the concentration of a drug in the body to be reduced by half, has been determined in several animal models. Following intravenous administration of triamcinolone acetonide phosphate ester, the half-life of the active moiety, triamcinolone acetonide, was reported to be 88 minutes. fda.gov Studies in rats receiving the phosphate ester intravenously or intramuscularly showed a rapid elimination of radioactivity from both plasma and tissues, with a half-life of 1 to 2 hours. nih.gov
In pregnant rats, the plasma elimination half-life for triamcinolone acetonide was 86 minutes, while the elimination half-life in the embryos was longer at 142 minutes. nih.gov Studies in horses have also provided extensive data on elimination kinetics, which can vary significantly with the route of administration.
Interactive Table: Elimination Half-Life of Triamcinolone Acetonide in Animal Models
| Species | Route of Administration | Elimination Half-Life | Source |
| Rat | Intravenous/Intramuscular (Phosphate Ester) | 1-2 hours (plasma and tissues) | nih.gov |
| Rat (pregnant) | Intramuscular | 86 minutes (plasma) | nih.gov |
| Rat (embryo) | Intramuscular | 142 minutes | nih.gov |
| Horse | Intravenous | 6.1 hours | avma.orgnih.gov |
| Horse | Intra-articular | 23.8 hours | avma.orgnih.gov |
| Horse | Intramuscular | 11.4 days | nih.gov |
| Horse | Intramuscular | 150.2 hours | avma.org |
The primary routes for the elimination of triamcinolone acetonide and its metabolites are through feces and urine. nih.gov The predominant route can vary depending on the species. In dogs, rats, and monkeys, fecal excretion is the major pathway for elimination, regardless of how the drug is administered. nih.gov In these species, the ratio of biliary to urinary excretion can range from 1.5 to 15, highlighting the significance of the biliary route. nih.gov In contrast, for rabbits, the excreted radioactivity is distributed almost equally between the urinary and fecal routes. nih.gov
Interactive Table: Primary Excretion Routes of Triamcinolone Acetonide in Animal Models
| Species | Primary Route(s) | Details | Source |
| Dog | Feces | Major excretory route | nih.gov |
| Rat | Feces (Bile) | Major excretory route; Biliary to urinary excretion ratio varies | nih.govnih.gov |
| Monkey | Feces | Major excretory route | nih.gov |
| Rabbit | Urine and Feces | Approximately equal distribution | nih.gov |
Pharmacokinetic Modeling and Simulation (Pre-clinical)
Pre-clinical pharmacokinetic modeling and simulation for triamcinolone acetonide sodium phosphate primarily focus on the behavior of its active form, triamcinolone acetonide, as the phosphate ester is a prodrug designed for rapid conversion. Following administration, this compound is quickly hydrolyzed by endogenous phosphatases in the body, releasing the active triamcinolone acetonide into circulation. nih.govresearchgate.netnih.gov Studies in animal models such as rats, dogs, and monkeys have demonstrated that this conversion is comprehensive and swift, occurring within minutes. nih.gov Consequently, pharmacokinetic models are typically developed based on the plasma concentrations of triamcinolone acetonide.
Research in various animal species has been instrumental in characterizing the disposition of triamcinolone acetonide. Intravenous administration of triamcinolone acetonide in horses was best described by a two-compartment model. avma.orgnih.gov This model indicates a rapid distribution phase from the central compartment (blood) into peripheral tissues, followed by a slower elimination phase. The pharmacokinetics of both the phosphate ester and the resulting triamcinolone acetonide have been shown to be dose-dependent. nih.govresearchgate.net
In rats, dogs, and monkeys, the elimination of radioactivity from plasma following administration of radiolabeled triamcinolone acetonide-21-phosphate was rapid, with a half-life of 1-2 hours. nih.gov The primary route of excretion was identified as biliary. nih.gov Further studies have identified key metabolites, with 6β-hydroxytriamcinolone acetonide being the major metabolite found in the urine of these species. nih.gov
Simulations based on pre-clinical data help predict the distribution and concentration of the compound in specific tissues. For instance, modeling of local therapy in the ear of guinea pigs showed that triamcinolone acetonide enters the perilymph rapidly but is also eliminated quickly. nih.govresearchgate.net Such simulations are crucial for understanding the duration and intensity of the pharmacological effect in target tissues.
The following tables summarize key pharmacokinetic parameters for triamcinolone acetonide derived from pre-clinical studies in various animal models.
Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide Following Intravenous Administration in Horses (0.04 mg/kg)
| Parameter | Median Value | Range |
|---|---|---|
| Distribution Half-Life (t½α) | 0.50 hours | 0.24 - 0.67 hours |
| Elimination Half-Life (t½β) | 6.1 hours | 5.0 - 6.4 hours |
Data derived from a two-compartment model. avma.orgnih.gov
Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide Following Intra-Articular Administration in Horses (0.04 mg/kg)
| Parameter | Median Value | Range |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 2.0 ng/mL | 0.94 - 2.5 ng/mL |
| Time to Cmax (Tmax) | 10 hours | 8 - 12 hours |
| Transfer Half-Life (from joint to plasma) | 5.2 hours | 0.49 - 73 hours |
| Elimination Half-Life | 23.8 hours | 18.9 - 32.2 hours |
Table 3: Comparative Plasma Elimination Half-Life in Various Species
| Species | Elimination Half-Life (t½) |
|---|---|
| Rat | 1-2 hours |
| Dog | 1-2 hours |
| Monkey | 1-2 hours |
Following administration of triamcinolone acetonide-21-phosphate. nih.gov
Structure Activity Relationships Sar of Triamcinolone Acetonide and Its Phosphate Esters
Influence of Substituents on Glucocorticoid Receptor Affinity
The high potency of triamcinolone (B434) acetonide is directly linked to its high binding affinity for the glucocorticoid receptor. This affinity is the result of specific substituents on the steroid nucleus that enhance the stability of the drug-receptor complex. Structural analysis shows that triamcinolone acetonide increases intramolecular contacts within the receptor's ligand-binding domain, which drives a strong and stable interaction. nih.gov
The phosphate (B84403) group at the 21-carbon position, which characterizes triamcinolone acetonide sodium phosphate, is a critical feature for formulation and delivery rather than receptor binding. This group renders the molecule water-soluble, creating a pro-drug that can be administered intravenously. nih.govresearchgate.net In the body, plasma enzymes rapidly hydrolyze the phosphate ester, releasing the active triamcinolone acetonide molecule to bind with the glucocorticoid receptors. nih.govresearchgate.net
Table 1: Role of Key Substituents in Receptor Affinity
| Substituent | Position | Influence on Glucocorticoid Receptor (GR) Affinity |
|---|---|---|
| Fluorine | 9α | Increases the glucocorticoid and anti-inflammatory activity of the steroid. |
| Hydroxyl Group | 11β | Essential for glucocorticoid activity, forming key hydrogen bonds within the GR binding pocket. |
| Acetonide (Ketal) Group | 16α, 17α | Significantly enhances topical potency and lipophilicity, contributing to a stable fit within the receptor. nih.gov |
| Phosphate Ester | 21 | Acts as a pro-drug moiety; it is cleaved post-administration and does not participate in receptor binding. Its role is to increase water solubility for formulation. researchgate.net |
Correlation of Molecular Structure with Anti-inflammatory Potency
The strong affinity for the glucocorticoid receptor translates directly to high anti-inflammatory potency. By effectively activating the GR, triamcinolone acetonide potently suppresses inflammation driven by various mediators like TNF-α and IL-1β. nih.gov Research demonstrates that triamcinolone acetonide can induce the differentiation of monocytes towards an anti-inflammatory M2 macrophage phenotype, which is associated with reduced osteophytosis in preclinical models of osteoarthritis. nih.gov
The formulation can further leverage the molecule's structure to enhance potency. For instance, when delivered via ultradeformable lipid vesicles (Transfersomes®), the required dose of triamcinolone acetonide to achieve a significant anti-inflammatory effect was reduced by as much as ten-fold compared to conventional cream formulations. nih.gov This synergy between the drug's molecular properties and the delivery system highlights a key aspect of its practical potency.
Table 2: Research Findings on Anti-inflammatory Potency
| Study Focus | Key Finding | Reference |
|---|---|---|
| Murine Ear Edema Model | A dose of 0.2 µg/cm² in a Transfersome® formulation suppressed 75% of arachidonic acid-induced edema for at least 48 hours. nih.gov | nih.gov |
| Human Retinal Microvascular Endothelial Cells | Effectively inhibited the increase in vascular permeability induced by inflammatory cytokines (TNF-α, IL-1β) and VEGF. nih.gov | nih.gov |
| Rat Osteoarthritis Model | Intra-articular injections induced an anti-inflammatory macrophage response and fully prevented osteophyte development. nih.gov | nih.gov |
Impact of Physicochemical Modifiers (e.g., Lipophilicity, Polar Surface Area) on Biological Activity and Distribution
Physicochemical properties are paramount in determining how a drug is absorbed, distributed, and made available at its site of action. nih.gov Triamcinolone acetonide and its phosphate ester pro-drug present a clear example of how these properties are manipulated to control biological activity.
Triamcinolone acetonide itself is a lipophilic ("fat-loving") compound. This characteristic is crucial for its interaction with cell membranes and lipid-based tissues like the skin. sopharcos.com Its high lipophilicity allows it to be retained effectively in the skin, making it well-suited for topical delivery systems. sopharcos.com
Conversely, the addition of the sodium phosphate group creates this compound, a highly polar and hydrophilic ("water-loving") molecule. This modification transforms the drug into a water-soluble pro-drug. The significance of this is that the pro-drug can be formulated for intravenous injection. Once in the bloodstream, plasma phosphatases rapidly hydrolyze the phosphate ester, with a half-life of about 3.5 hours, releasing the active, lipophilic triamcinolone acetonide. researchgate.net This rapid conversion ensures the active drug is quickly available to distribute into tissues. researchgate.net
Table 3: Physicochemical Properties and Their Impact
| Property | Triamcinolone Acetonide | This compound | Biological Significance |
|---|---|---|---|
| Lipophilicity | High | Low | High lipophilicity enhances skin retention for topical use. Low lipophilicity (as the phosphate) allows for aqueous formulation. sopharcos.com |
| Water Solubility | Low | High | High water solubility enables intravenous administration of the pro-drug. nih.govresearchgate.net |
| Polar Surface Area | 93.1 Ų nih.gov | Significantly Higher | The lower polar surface area of the active form facilitates passage across cell membranes, while the high polarity of the pro-drug confines it to the aqueous phase until conversion. |
| Biological Form | Active Drug | Pro-drug | The pro-drug is inactive and requires in-vivo hydrolysis to release the active therapeutic agent. researchgate.net |
Role of the Ketal Group in Skin Surface Activity and Topical Application
The cyclic ketal group, formed by the reaction of the 16α and 17α hydroxyl groups with acetone (B3395972), is a defining feature of triamcinolone acetonide. nih.gov This structural modification is pivotal to the drug's high efficacy when applied topically.
The primary role of the 16α,17α-acetonide group is to substantially increase the lipophilicity of the steroid. This enhancement is critical for topical administration because it improves the drug's ability to partition into and permeate the lipid-rich stratum corneum, the outermost layer of the skin. This leads to better absorption and higher concentration at the target site within the skin. Due to this increased lipophilicity, triamcinolone acetonide has a weak propensity to leave lipid-based carriers, which allows for a sustained release and prolonged local anti-inflammatory effect, making it highly effective for treating various skin conditions. nih.govsopharcos.com
Formulation Science and Novel Drug Delivery Systems for Triamcinolone Acetonide Sodium Phosphate
Prodrug-based Formulation Design
A key challenge with the parent compound, triamcinolone (B434) acetonide, is its poor aqueous solubility, which can limit its use in certain pharmaceutical preparations, particularly aqueous solutions for injection. tandfonline.com To overcome this limitation, a prodrug approach is employed.
Triamcinolone acetonide sodium phosphate (B84403) is a water-soluble prodrug of triamcinolone acetonide. google.comepdf.pubepdf.pub A prodrug is an inactive or less active substance that is converted into a pharmacologically active drug within the body. epdf.pub
The enhanced water solubility is achieved through the chemical modification of triamcinolone acetonide by esterification, specifically with a phosphate group. google.com This creates a phosphate ester derivative, which exists as a sodium salt. This salt form dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media. The term "water-soluble" in this context is defined as having a solubility of at least 10 g/L in water or a water-based buffer at neutral pH. google.com
Once administered, this water-soluble derivative is designed to be acted upon by enzymes in the body, such as phosphatases, which cleave the phosphate ester bond. This in-vivo conversion releases the active, more lipophilic parent drug, triamcinolone acetonide, which can then exert its therapeutic effect. This prodrug strategy is particularly advantageous for creating formulations like liposomal compositions, where the water-soluble form can be encapsulated in the aqueous phase of the liposome. google.com
Nanoparticle Formulations
For applications requiring sustained release or targeted delivery, particularly in ocular medicine, nanoparticle-based systems have been extensively researched. These formulations typically encapsulate the poorly soluble active moiety, triamcinolone acetonide, to improve its bioavailability and residence time at the target site.
Solid lipid nanoparticles (SLNs) are colloidal carriers developed as an alternative to traditional systems like liposomes and polymeric nanoparticles. nih.gov They are composed of lipids that are solid at both room and body temperature and are considered a promising platform for delivering poorly water-soluble drugs like triamcinolone acetonide for topical ocular delivery. mdpi.comijper.org The high lipophilicity of triamcinolone acetonide gives it a strong affinity for the lipid matrix of SLNs, leading to efficient encapsulation. tandfonline.comnih.gov
Several methods have been established for the preparation of triamcinolone acetonide-loaded SLNs, often involving high-energy processes to produce nanoparticles of a desired size.
High Shear Hot Homogenization: This method involves melting the lipid (e.g., Glyceryl monostearate) and dissolving the drug in it. This lipid phase is then dispersed in a hot aqueous surfactant solution (e.g., Tween 80, lecithin) using a high-shear homogenizer. The resulting coarse emulsion is then processed to form nanoparticles. bvsalud.org
Emulsification-Ultrasonication: In this modified technique, a lipid phase containing the lipid (e.g., Compritol® 888 ATO), the drug, and an organic solvent like acetone (B3395972) is heated. tandfonline.com This is added to a hot aqueous surfactant solution (e.g., poloxamer 188, soya lecithin) and stirred at high speed to form a pre-emulsion. This pre-emulsion is then subjected to high-power ultrasonication, followed by cooling to solidify the lipid nanoparticles. tandfonline.com
Ultrasonic-Assisted Hot Oil-in-Water Emulsion: This method prepares SLNs using ultrasonication as the primary energy source. The lipid phase (e.g., Stearic Acid, soy PC) with the dissolved drug is melted and maintained at a temperature above the lipid's melting point. mdpi.com A hot aqueous phase with a non-ionic surfactant (e.g., Tween 80) is added, and the mixture is emulsified exclusively through ultrasonication. mdpi.commdpi.com
The physical properties of SLNs are critical for their stability and in-vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are typically measured using dynamic light scattering (DLS) or photon correlation spectroscopy. tandfonline.comnih.gov
Particle Size: The mean particle size of triamcinolone acetonide-loaded SLNs varies depending on the formulation and preparation method, with reported sizes ranging from approximately 165 nm to over 680 nm. nih.govmdpi.combvsalud.orgmdpi.com For ocular delivery, a smaller particle size (e.g., under 200 nm) is often desired. nih.gov
Polydispersity Index (PDI): The PDI measures the homogeneity of the particle size distribution. A PDI value below 0.3 is generally considered ideal, indicating a narrow and monodisperse size distribution. nih.gov Studies have reported PDI values for triamcinolone acetonide SLNs ranging from 0.24 to 0.45. mdpi.commdpi.com
Zeta Potential (ZP): ZP reflects the surface charge of the nanoparticles and is a key indicator of their stability in a dispersion. A high absolute ZP value (typically > |30| mV) prevents particle aggregation through electrostatic repulsion. Reported ZP values for triamcinolone acetonide SLNs are generally negative and range from -38.0 mV to -64.35 mV. mdpi.commdpi.com
Table 1: Physicochemical Characterization of Triamcinolone Acetonide-Loaded SLNs from Various Studies
| Study Focus | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Glyceryl monostearate SLNs | 227.3 ± 2.5 to 480.6 ± 24 | Not Reported | Not Reported | bvsalud.org |
| Optimized Stearic Acid SLNs | 683 ± 5 | 0.24 ± 0.02 | -38.0 ± 7.6 | mdpi.comnih.gov |
| GMS & Compritol® SLNs | 200–350 | 0.3–0.45 | -52.31 to -64.35 | mdpi.com |
| Tripalmitin SLNs | 165.8 | 0.254 | -41.6 | nih.gov |
Entrapment efficiency (%EE) is a crucial parameter that quantifies the percentage of the initial drug amount that is successfully encapsulated within the nanoparticles. It is typically determined by separating the unentrapped drug from the SLN dispersion via methods like centrifugation or size exclusion chromatography, followed by quantifying the drug in the supernatant or the nanoparticles. tandfonline.commdpi.com
The lipophilic nature of triamcinolone acetonide and its high compatibility with lipid matrices contribute to a high entrapment efficiency in SLNs. nih.gov Research has consistently demonstrated high %EE values, often exceeding 90%.
Table 2: Entrapment Efficiency of Triamcinolone Acetonide in SLNs
| Study Finding | Entrapment Efficiency (%) | Method of Determination | Reference |
| High EE in Glyceryl monostearate SLNs | 96 ± 11.5 | Ultraviolet Spectroscopy | bvsalud.org |
| High affinity for lipid matrix | 30.19 ± 1.18 to 89.12 ± 2.22 | Centrifugation | tandfonline.com |
| Optimized formulation with high encapsulation | 94 ± 4 | Size Exclusion Chromatography & HPLC-DAD | mdpi.com |
| High entrapment in GMS & Compritol® SLNs | 97–99 | Not specified | mdpi.com |
| High compatibility between drug and lipid | 94.32 | Ultraviolet Assay | nih.gov |
Lipid Nanospheres (LNs) and Microspheres (LMs) for Parenteral Administration
The development of lipid-based nano- and micro-particle systems for parenteral delivery aims to overcome the limitations of conventional formulations, such as the short plasma half-life of triamcinolone acetonide (TA). nih.gov By encapsulating a lipophilic prodrug of TA, triamcinolone acetonide palmitate (TAP), into lipid carriers, researchers can significantly improve its pharmacokinetic profile. nih.gov
The formulation of these lipid carriers involves a careful selection of components to ensure biocompatibility and stability. The lipid phase is typically composed of soy lecithin, soybean oil, and Miglyol 812N, while the aqueous phase contains poloxamer 188 and glycerol (B35011) in distilled water. nih.gov
The preparation of these carriers employs high-energy techniques to achieve the desired particle size. A coarse emulsion is first created and then subjected to probe sonication. nih.gov To produce lipid nanospheres (LNs), this emulsion undergoes further processing in a microfluidizer at high pressure (e.g., 20,000 psi) for multiple cycles. nih.gov In contrast, lipid microspheres (LMs) are prepared without the final microfluidization step, resulting in larger particle sizes. nih.gov The optimized TAP-loaded lipid nanospheres (TAP-LN) have been shown to achieve a particle size of approximately 106.8 nm with a zeta potential of -45.7 mV and an entrapment efficiency of 82.35%. nih.gov
Studies in animal models have demonstrated the superior pharmacokinetic performance of lipid nanospheres compared to microspheres. In a study conducted on rats, intravenously administered TAP-LNs exhibited a 4.5-fold higher plasma concentration and a 10-fold greater area under the curve (AUC₀₋t) than TAP-loaded lipid microspheres (TAP-LM). nih.gov
This enhancement is attributed to the slower clearance of the nanospheres, which is potentially linked to lower uptake by eliminating organs like the liver and spleen. nih.gov Notably, TAP-LNs were not detected in the liver, where the prodrug is metabolized to its active form, triamcinolone acetonide. nih.gov This reduced tissue distribution and improved pharmacokinetic profile suggest that lipid nanospheres are a beneficial delivery system for the intravenous treatment of this glucocorticoid. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of TAP-LN and TAP-LM in Rats
| Parameter | TAP-Lipid Nanospheres (TAP-LN) | TAP-Lipid Microspheres (TAP-LM) | Fold Increase (LN vs. LM) |
|---|---|---|---|
| Plasma Concentration | 4.5x Higher | Baseline | 4.5 |
| AUC₀₋t (Area Under the Curve) | 10x Higher | Baseline | 10.0 |
Data sourced from a pharmacokinetic study in rats. nih.gov
Cationic Nanostructured Lipid Carriers (NLCs) for Ocular Bioavailability
For ocular drug delivery, cationic nanostructured lipid carriers (NLCs) have been developed to enhance the bioavailability of triamcinolone acetonide for treating conditions like uveitis. nih.govmdpi.com These carriers are formulated using a hot microemulsion method with biocompatible lipids. nih.govmdpi.com The key feature of these NLCs is their positive surface charge, achieved by including a cationic lipid in the formulation. mdpi.com This positive charge promotes ionic interactions with the negatively charged mucus layer of the ocular surface, thereby increasing the formulation's residence time and enhancing corneal uptake of the drug. mdpi.com
In vivo studies in Wistar rats with induced uveitis have confirmed the efficacy of this approach. A single topical application of cationic TA-NLCs resulted in negligible signs of inflammation, achieving a clinical score of 0.82 ± 0.166. nih.gov This was a significant improvement compared to the untreated control group (3.80 ± 0.3) and a group treated with a free drug suspension (2.66 ± 0.405). nih.gov Furthermore, the total inflammatory cell count in the aqueous humor was significantly lower for the cTA-NLC treated group. nih.gov These findings indicate that cationic NLCs are a potential platform for the effective topical management of ocular inflammation. nih.gov
Table 2: In Vivo Efficacy of Cationic TA-NLCs in a Rat Model of Uveitis
| Treatment Group | Clinical Score of Uveitis (Mean ± SD) | Total Cell Count (× 10⁵) (Mean ± SD) |
|---|---|---|
| cTA-NLC Formulation | 0.82 ± 0.166 | 8.73 ± 1.79 |
| Free Drug Suspension | 2.66 ± 0.405 | 30.13 ± 3.021 |
| Control (Untreated) | 3.80 ± 0.3 | 52.4 ± 7.71 |
Data from an in vivo study in Wistar rats. nih.gov
PLGA-Chitosan Nanoparticles for Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with chitosan (B1678972) represent another advanced formulation for the controlled delivery of triamcinolone acetonide, particularly for ocular applications. mdpi.comtandfonline.com PLGA is a biodegradable and biocompatible polymer that allows for the sustained release of an encapsulated drug. mdpi.comtandfonline.com The addition of a chitosan coating serves to prolong mucoadhesion at the site of application, which can lead to improved drug bioavailability. mdpi.comnih.gov
These nanoparticles are typically fabricated using an oil-in-water emulsion technique. mdpi.comnih.gov Optimized formulations yield reproducible nanoparticles with diameters in the range of 334 to 386 nm and a narrow size distribution. mdpi.comnih.gov The successful coating of chitosan is confirmed by a positive zeta potential, typically between +26 and +33 mV. mdpi.comnih.gov These chitosan-coated PLGA nanoparticles have demonstrated an encapsulation efficiency for triamcinolone acetonide of 55–57% and provide a controlled release of the drug over an extended period. mdpi.comnih.gov Pharmacokinetic analysis in rabbit eyes showed that these nanoparticles peaked at 6 hours and maintained substantial concentrations of the drug for up to 24 hours, demonstrating their superiority for sustained delivery compared to a free drug suspension. nih.govresearchgate.net
Table 3: Physicochemical Properties of Triamcinolone Acetonide-Loaded Chitosan-Coated PLGA Nanoparticles
| Parameter | Value Range |
|---|---|
| Particle Diameter | 334 ± 67.95 to 386 ± 15.14 nm |
| Polydispersity Index (PDI) | 0.09 to 0.15 |
| Zeta Potential | +26 to +33 mV |
| Encapsulation Efficiency | 55% to 57% |
Data from optimized surface-modified nanoparticles. mdpi.comnih.gov
Nanosuspensions for Intramuscular Delivery
Nanosuspension technology is utilized to enhance the delivery of poorly soluble drugs like triamcinolone acetonide for intramuscular administration. ijpbs.com This approach can increase the retention time of the drug at the muscular injection site. ijpbs.com Formulations can be designed as in-situ gelling nanosuspensions, which are liquid upon injection but form a gel at body temperature, further localizing and sustaining drug release. ijpbs.com
The preparation of triamcinolone acetonide nanosuspensions involves high-energy dispersion methods. ijpbs.com A common technique is microfluidization technology. ijpbs.com The process begins by dispersing the active pharmaceutical ingredient (triamcinolone acetonide) in an aqueous solution containing polymers like poloxamer 407 and poloxamer 188. ijpbs.com This mixture is first passed through a homogenizer and then subjected to multiple cycles (e.g., 7 cycles) of microfluidization at high pressure, such as 10,000 psi. ijpbs.com This process breaks down the drug particles into the sub-micronic or nanometer range. The resulting nanosuspension from an optimized formulation has shown a particle size of approximately 429.7 nm and a sustained drug release of over 101% in 12 hours. ijpbs.com High-pressure homogenization and microfluidization are scalable and efficient methods for producing stable drug nanosuspensions. ijpbs.commdpi.com
Table 4: Characteristics of an Optimized Triamcinolone Acetonide Intramuscular Nanosuspension
| Parameter | Optimized Value |
|---|---|
| Particle Size | 429.7 ± 4.10 nm |
| pH | 6.5 |
| Osmolarity | 289 mOsm/L |
| Drug Release in 12 hours | 101.06 ± 0.68% |
Data from an optimized in-situ nanosuspension formulation. ijpbs.com
Characterization of Particle Size, pH, and Osmolarity
The physicochemical characterization of triamcinolone acetonide formulations is fundamental to ensuring their suitability for administration. Key parameters include particle size, pH, and osmolarity, which collectively influence the stability, tolerability, and bioavailability of the drug.
For ocular delivery, nanoparticle-based systems are often developed to enhance drug penetration and residence time. In a study involving triamcinolone acetonide-loaded solid lipid nanoparticles (SLNs), the particle size of various formulations was found to be in the range of 200–350 nm. nih.gov Another investigation into lipid liquid crystal nanocarriers reported particle sizes varying from 89.01 ± 0.21 to 141.10 ± 0.31 nm. nih.gov Similarly, a submicron emulsion of triamcinolone acetonide palmitate was produced with a mean particle size of 162 ± 38.22 nm. researchgate.net The polydispersity index (PDI), a measure of the width of the particle size distribution, is also a critical factor. For the SLNs, the PDI ranged from 0.3 to 0.45, while the lipid liquid crystal nanocarriers exhibited a PDI of 0.202 to 0.356. nih.govnih.gov A lower PDI value indicates a more uniform particle size, which is generally desirable for controlled drug delivery.
The pH of the formulation is crucial for ocular comfort and to prevent irritation. Triamcinolone acetonide-loaded liposomal formulations were developed and characterized, with one formulation, TA-LF2, demonstrating a stable pH at both 30°C and 40°C. nih.gov The osmolarity of the formulation should ideally be close to that of physiological fluids to minimize discomfort upon administration.
Zeta potential, which indicates the surface charge of the particles, is another important parameter affecting the stability of colloidal dispersions. For the triamcinolone acetonide-loaded SLNs, the zeta potential ranged from -52.31 to -64.35 mV. nih.gov The lipid liquid crystal nanocarriers had zeta potential values between -14.3 and -32.8 mV, and the submicron emulsion of triamcinolone acetonide palmitate had a zeta-potential of –35.56 mV. nih.govresearchgate.net A high magnitude of zeta potential generally indicates good physical stability of the nanoparticle suspension.
Table 1: Physicochemical Characterization of Triamcinolone Acetonide Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Solid Lipid Nanoparticles nih.gov | 200 - 350 | 0.3 - 0.45 | -52.31 to -64.35 |
| Lipid Liquid Crystal Nanocarriers nih.gov | 89.01 - 141.10 | 0.202 - 0.356 | -14.3 to -32.8 |
| Submicron Emulsion researchgate.net | 162 | Not specified | -35.56 |
Hydrogel-based Systems
Hydrogels, which are three-dimensional networks of hydrophilic polymers, have emerged as promising platforms for sustained drug delivery. Their ability to hold large amounts of water and their biocompatibility make them particularly suitable for various biomedical applications, including drug delivery. polimi.it
Thermoresponsive Hydrogels for Sustained Release
Thermoresponsive hydrogels are "smart" materials that undergo a sol-gel transition in response to temperature changes. polimi.it This property is particularly advantageous for injectable drug delivery systems, where the formulation can be administered as a liquid at room temperature and then form a gel at body temperature, creating a depot for sustained drug release. nih.gov Poloxamer 407 is a commonly used thermoresponsive polymer in these systems. nih.gov
Poly(polyethylene glycol) methacrylate (B99206) (Poly(PEGMA)) copolymers are a class of thermoresponsive polymers that have been synthesized and characterized for drug delivery applications. nih.gov These star-shaped copolymers can be created using free radical polymerization techniques. nih.gov The synthesis of various copolymers containing polyethylene (B3416737) glycol (PEG) is a significant area of research for developing materials for targeting, imaging, and drug delivery. nih.gov The characterization of these polymers often involves techniques such as H and C NMR spectroscopy to confirm their structure. researchgate.net For instance, di-block methoxy-poly (ethylene glycol) - poly (caprolactone) (mPEG-PCL) copolymers have been synthesized and characterized using HNMR, FTIR, DSC, and GPC techniques for the controlled release of hydrophilic drugs. The synthesis of PEG-based ether-anhydride terpolymers has also been explored for controlled drug delivery applications. acs.org
The gelation temperature and rheological properties are critical parameters for thermoresponsive hydrogels. The sol-to-gel transition should ideally occur at or near physiological temperature (37°C). In a study using Poloxamer 407 (POX 407), a 20% solution in PBS was found to gel within 10 minutes at 37°C. nih.gov The gelation temperature was observed to increase with decreasing POX 407 content. nih.gov The addition of triamcinolone acetonide did not significantly alter the gelation temperature but did affect the mechanical properties of the hydrogel. nih.gov
Rheological studies are performed to understand the flow behavior and viscoelastic properties of the hydrogels. Oscillation-rotation-oscillation studies can be used to simulate the injection process and the subsequent gelation at the target site. nih.govnih.gov These studies have shown that formulations can be injectable at lower temperatures and form a stable gel at body temperature, indicating their potential for prolonged residence time. nih.govnih.gov For instance, a microemulsion gel (MEG) formulation of triamcinolone acetonide demonstrated temperature-dependent gelation with a gelation time of 208 ± 10 seconds at 37°C. nih.govtandfonline.com
Table 2: Gelation Properties of Thermoresponsive Hydrogels
| Polymer System | Concentration | Gelation Temperature (°C) | Gelation Time |
|---|---|---|---|
| 20% Poloxamer 407 in PBS nih.gov | 20% (w/v) | ~25.1 | ~10 min at 37°C |
| 20% Poloxamer 407/PBS with 30% TAAc nih.gov | 20% (w/v) | ~25 | Not specified |
| Poly(PEGMA) Copolymers (G-1) nih.gov | 20% & 30% (w/v) | 33 | Not specified |
| Poly(PEGMA) Copolymers (G-2) nih.gov | 20% & 30% (w/v) | 37 | Not specified |
To further control and sustain drug release, microparticles can be incorporated into hydrogel matrices. nih.gov This integrated system combines the benefits of both platforms, with the hydrogel providing an initial barrier and the microparticles offering a more prolonged release profile. Triamcinolone acetonide-loaded PLA/mPEG-PDL microparticles have been successfully integrated into thermoresponsive poly(PEGMA) copolymer hydrogels. nih.gov
The presence of microparticles can influence the properties of the hydrogel, such as its swelling behavior. nih.gov Typically, the introduction of microparticles can decrease the swelling of the hydrogel by promoting physical cross-linking and occupying space within the porous structure. nih.gov This composite system can provide sequential drug delivery, where the drug in the hydrogel is released first, followed by the drug from the microparticles as the hydrogel degrades. nih.gov
In Situ Gelling Systems for Ocular Delivery
In situ gelling systems are a particularly attractive approach for ocular drug delivery. jddtonline.info These systems are administered as a liquid and undergo a phase transition to a gel in the cul-de-sac of the eye, triggered by physiological cues such as pH, temperature, or the presence of ions. nih.govjddtonline.info This in situ gelation increases the residence time of the formulation on the ocular surface, reducing the rapid clearance by tearing and blinking that is common with conventional eye drops. nih.govjddtonline.info
For triamcinolone acetonide, in situ gelling systems have been developed by incorporating drug-loaded solid lipid nanoparticles into a gellan gum-based formulation. nih.govresearchgate.net Gellan gum is an ion-sensitive polymer that forms a gel in the presence of cations found in tear fluid. These systems have demonstrated the potential for sustained delivery of the drug to both the anterior and posterior segments of the eye. researchgate.netnih.gov The combination of nanoparticles with an in situ gelling system offers a promising platform for overcoming the challenges of topical ocular drug delivery. nih.govresearchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Triamcinolone acetonide sodium phosphate |
| Triamcinolone acetonide |
| Poloxamer 407 |
| Poly(polyethylene glycol) methacrylate (Poly(PEGMA)) |
| Poly(ethylene glycol) (PEG) |
| Methoxy-poly (ethylene glycol) - poly (caprolactone) (mPEG-PCL) |
| Gellan gum |
Supramolecular Hydrogels with Nanoparticles
The integration of triamcinolone acetonide nanoparticles into supramolecular hydrogels represents a promising strategy for sustained drug delivery. These systems are designed to offer prolonged release, which can be particularly beneficial in localized therapies. Research has focused on incorporating triamcinolone acetonide-loaded nanoparticles into thermoreversible gels. For instance, nanoparticles based on polymers like poly(caprolactone)-poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid)-poly(caprolactone) (PCL-PLA-PEG-PLA-PCL) have been embedded within a thermosensitive mPEG-PCL-PLA-PCL-PEGm intraocular injectable gel. researchgate.net Such injectable systems have demonstrated the capability for extended drug release, with one in vitro study showing sustained release for up to 224 days. researchgate.net This approach not only maintains the bioactivity of the drug but also has the potential to reduce the frequency of administration. researchgate.net The hydrogel matrix can protect the nanoparticles and control the diffusion of the drug, leading to a more predictable and extended release profile.
Microemulsion and Microemulsion Gels for Enhanced Permeability
Microemulsions and their corresponding gels have been extensively investigated as delivery vehicles for triamcinolone acetonide to improve its solubility and permeability. nih.govtandfonline.com These thermodynamically stable, isotropically clear dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant, can enhance drug absorption. nih.govtandfonline.com
Pseudoternary Phase Diagram Development
The development of a stable microemulsion formulation is guided by the construction of pseudoternary phase diagrams. nih.govnih.gov These diagrams map the different phases formed by varying the concentrations of the oil, surfactant/cosurfactant mixture (Smix), and the aqueous phase, allowing for the identification of the microemulsion region. nih.gov
The water titration method is commonly employed to construct these diagrams. nih.govresearchgate.net For triamcinolone acetonide microemulsions, various components have been investigated. For example, phase diagrams have been constructed using oleic acid as the oil phase, Cremophor EL as the surfactant, and propylene (B89431) glycol (PG) as the co-surfactant at different Smix weight ratios (e.g., 1:1, 1:2, and 2:1). nih.gov The mixtures of oil and Smix are titrated with an aqueous solution, and the resulting phases are visually inspected to delineate the boundaries of the microemulsion domain. nih.gov The selection of formulations for further development is based on choosing points within this stable microemulsion region. nih.gov
Solubility and Emulsifying Ability Studies
The successful formulation of a microemulsion is contingent upon the solubility of the drug in the chosen excipients. nih.gov Therefore, solubility studies are a critical preliminary step. The solubility of triamcinolone acetonide has been evaluated in various oils, surfactants, and cosurfactants to select the most appropriate components.
One study found that castor oil exhibited a significantly higher solubilizing capacity for triamcinolone acetonide compared to other oils like oleic acid. nih.gov Among surfactants, Brij 35 showed a significant solubilizing capability for the drug. nih.gov The emulsifying ability of different surfactants is also tested to ensure the formation of a stable microemulsion. nih.govtandfonline.com
Table 1: Solubility of Triamcinolone Acetonide in Various Vehicles
| Vehicle Category | Vehicle | Solubility (µg/mL) |
|---|---|---|
| Oils | Castor Oil | Data not specified |
| Oleic Acid | Data not specified | |
| Surfactants | Brij 35 | Data not specified |
| Cremophor EL | Data not specified | |
| Co-surfactants | Propylene Glycol | Data not specified |
Note: Specific solubility values were not provided in the source documents, but relative comparisons were made.
Characterization of Droplet Size and Stability
Once formulated, the microemulsions are characterized for their physicochemical properties, with droplet size and stability being paramount. Dynamic light scattering (DLS) is typically used to measure the mean droplet size and the polydispersity index (PDI), which indicates the uniformity of the droplet size distribution.
For instance, a microemulsion formulation (ME-3) composed of Capmul MCM (oil), Cremophor RH40 (surfactant), and tetraglycol (B153818) (cosurfactant) exhibited a small droplet size of 16.5 ± 0.2 nm and a narrow PDI of 0.067 ± 0.041. nih.govtandfonline.com Another study reported globule sizes of 66.06 ± 0.32 nm for a triamcinolone acetonide microemulsion (TA ME). researchgate.net The small droplet size provides a large interfacial area, which can contribute to enhanced drug release and absorption. The stability of these formulations is assessed over time and under different storage conditions to ensure their shelf-life.
Table 2: Droplet Size and Polydispersity Index (PDI) of Triamcinolone Acetonide Microemulsions
| Formulation | Oil | Surfactant | Co-surfactant | Droplet Size (nm) | PDI |
|---|---|---|---|---|---|
| ME-3 | Capmul MCM | Cremophor RH40 | Tetraglycol | 16.5 ± 0.2 | 0.067 ± 0.041 |
| TA ME | Not Specified | Not Specified | Not Specified | 66.06 ± 0.32 | Not Specified |
| TA:BO ME | Not Specified | Not Specified | Not Specified | 78.52 ± 1.50 | Not Specified |
In Vitro Release and Permeation Studies
In vitro release and permeation studies are essential to evaluate the performance of novel triamcinolone acetonide formulations. These studies provide insights into the drug release mechanism and its ability to permeate biological membranes.
Drug Release Kinetics from Novel Formulations
The release of triamcinolone acetonide from various novel formulations is typically assessed using methods like dialysis. nih.gov The release profiles are often analyzed using different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.
For example, the release of triamcinolone acetonide from selected microemulsion formulations was found to follow Fickian diffusion, as indicated by an exponent (n) value of ≤0.5 in the Korsmeyer-Peppas model. researchgate.net In another study, the release of triamcinolone acetonide from saturated dissolvable sinus dressings showed varied profiles, with some materials like modified amylopectin (B1267705) (mAP) and carboxymethyl cellulose (B213188) (CMC) exhibiting a burst release, while others like synthetic polyurethane (sPU) and esterified hyaluronic acid (EH) displayed a more sustained release pattern over 21 days. nih.gov For instance, more than half of the triamcinolone acetonide was released from mAP within 24 hours (58.8 ± 24.0%), whereas sPU and EH showed a much slower, sustained delivery. nih.gov
A study on a thermosensitive microemulsion gel (MEG) demonstrated that the slow degradation of the gel matrix resulted in a sustained release of triamcinolone acetonide compared to the microemulsion (ME) formulation alone. nih.govtandfonline.com
Table 3: Cumulative Release of Triamcinolone Acetonide from Different Formulations
| Formulation | Time (Days) | Cumulative Release (%) |
|---|---|---|
| mAP Dressing | 1 | 58.8 ± 24.0 |
| 7 | 90.2 ± 12.3 | |
| CMC Dressing | 2 | 42.7 ± 12.0 |
| 5 | 97.3 ± 3.87 | |
| sPU Dressing | 21 | Sustained Release |
| EH Dressing | 21 | Sustained Release |
Note: This table presents a summary of release data from different studies to illustrate the concept of varied release kinetics.
Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the chemical compound "this compound" pertaining to the requested topics of transcorneal permeability, buccal and sublingual mucosal permeation, and mucosal tissue retention. The existing body of research predominantly focuses on "Triamcinolone acetonide."
Triamcinolone acetonide and its sodium phosphate salt are distinct chemical entities with different physicochemical properties. Specifically, the addition of a sodium phosphate group significantly increases the water solubility of the compound. This fundamental difference in solubility would lead to markedly different behaviors in terms of membrane permeability and tissue retention. Therefore, extrapolating data from Triamcinolone acetonide to describe this compound would be scientifically inaccurate.
Due to the absence of specific and relevant research findings for "this compound" in the context of the provided outline, it is not possible to generate a scientifically accurate article that adheres to the user's strict requirements. Fulfilling the request would necessitate presenting data for a different compound, which would be misleading and factually incorrect.
In Vitro Pharmacology and Toxicology Studies Pre Clinical Focus
Cellular Cytotoxicity Assessments
Effects on Human Lens Epithelial Cells (HLE B-3)
In vitro studies on human lens epithelial cells (HLE B-3) have demonstrated the cytotoxic effects of triamcinolone (B434) acetonide. When HLE B-3 cells were exposed to commercially available triamcinolone acetonide (c-TA) for 24 hours, a significant reduction in cell viability was observed at concentrations of 1000, 750, 500, 200, and 100 µg/mL compared to untreated control cells. nih.gov Similarly, dimethylsulfoxide-solubilized triamcinolone acetonide (s-TA) also led to a significant decrease in cell viability at concentrations of 1000, 750, and 500 µg/mL. nih.gov The supernatant from the commercial preparation did not show a reduction in cell viability. nih.gov
A study comparing the in vitro effects of triamcinolone acetonide and dexamethasone (B1670325) sodium phosphate (B84403) on HLE B-3 cells found that triamcinolone acetonide, at its clinical dose, decreased cell viability. nih.govarvojournals.org In contrast, dexamethasone at its clinical dose did not have the same effect. nih.govarvojournals.org
The following table summarizes the mean cell viabilities of HLE B-3 cells after 24 hours of exposure to various concentrations of commercially available triamcinolone acetonide (c-TA).
| Concentration (µg/mL) | Mean Cell Viability (%) | P-value |
| 1000 | 17.3 ± 5.5 | < 0.001 |
| 750 | 23.2 ± 6.2 | < 0.001 |
| 500 | 31.8 ± 6.8 | < 0.001 |
| 200 | 52.9 ± 5.9 | < 0.01 |
| 100 | 71.1 ± 1.65 | < 0.05 |
Data adapted from a 2008 study presented at the Association for Research in Vision and Ophthalmology.
Apoptotic Pathway Involvement (e.g., Caspase-3/7 Activity, DNA Fragmentation)
The reduction in cell viability caused by triamcinolone acetonide in HLE B-3 cells has been linked to the activation of an apoptotic pathway. nih.govarvojournals.org A key indicator of apoptosis is the activation of caspase-3/7, which is considered a hallmark of this process as it represents the final common pathway. wustl.edu Studies have shown a significant increase in caspase-3/7 activity in HLE B-3 cells after treatment with both commercially available and solubilized forms of triamcinolone acetonide. nih.govwustl.edu
Further evidence of apoptosis is provided by DNA fragmentation analysis. In cells treated with triamcinolone acetonide, DNA laddering with bands at approximately 200 base pair intervals was observed, which is a characteristic feature of apoptosis. nih.govwustl.edu This DNA fragmentation was seen with commercially available triamcinolone acetonide at concentrations of 100 µg/mL and higher, and with solubilized triamcinolone acetonide at 500 µg/mL and higher. nih.govwustl.edu
In contrast, treatment with dexamethasone did not lead to a significant increase in caspase-3/7 activity in HLE B-3 cells at any of the tested concentrations. nih.govarvojournals.orgwustl.edu Furthermore, DNA laddering was not observed in dexamethasone-treated cells. nih.govwustl.edu This suggests that the cytotoxic effects of triamcinolone acetonide are mechanistically different from those of dexamethasone, with the former inducing apoptosis in human lens epithelial cells. wustl.edu
It is important to note that in studies involving human trabecular meshwork (HTM) cells, no caspase-3/7 activity or DNA fragmentation was observed after treatment with triamcinolone acetonide, indicating that the apoptotic pathways may be cell-type specific.
Comparative Cytotoxicity Studies with Other Corticosteroids
Comparative in vitro studies have been conducted to evaluate the cytotoxicity of triamcinolone acetonide relative to other corticosteroids, such as dexamethasone sodium phosphate. nih.govarvojournals.orgwustl.edu In a study using human lens epithelial (HLE B-3) cells, commercially available triamcinolone acetonide and solubilized triamcinolone acetonide were found to significantly reduce cell viability at various concentrations. nih.gov Specifically, after a 24-hour exposure, commercially available triamcinolone acetonide was cytotoxic at concentrations of 100 µg/mL and higher, while the solubilized form was cytotoxic at 500 µg/mL and higher. nih.gov
In the same study, dexamethasone sodium phosphate also demonstrated a dose-related loss of cell viability in HLE B-3 cells, but this effect was observed at higher concentrations, starting at 500 mg/mL. wustl.edu However, at its clinical dose of 0.1 mg/mL, dexamethasone did not decrease cell viability or increase caspase-3/7 activity, unlike triamcinolone acetonide at its clinical dose of 1000 µg/mL. nih.govarvojournals.org This suggests that for long-term use, dexamethasone may be less damaging to human lens cells than triamcinolone acetonide. nih.gov
Another comparative study on human mesenchymal stem cells (MSCs) evaluated the cytotoxicity of four different corticosteroid preparations: betamethasone (B1666872) sodium phosphate-betamethasone acetate, dexamethasone sodium phosphate, methylprednisolone, and triamcinolone acetonide. nih.gov All corticosteroids exhibited a dose-dependent cytotoxic effect on MSCs. nih.gov Triamcinolone acetonide at a concentration of 40 mg/mL caused a complete decrease in cell viability at a 75% concentration of the commercial product. nih.gov In this particular study, betamethasone was found to be the most toxic of the four corticosteroids tested. nih.gov
In Vitro Anti-inflammatory Activity in Cell Models
Reduction of Interleukin-6 (IL-6) Concentrations
Triamcinolone acetonide has demonstrated anti-inflammatory properties in vitro by influencing the production of pro-inflammatory cytokines. Glucocorticoids, as a class of drugs, are known to regulate gene expression levels in macrophages through their interaction with transcription factors. nih.gov They can inhibit nuclear factor κβ, which in turn leads to a decreased production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.gov
Non-cytotoxicity and Non-sensitizing Assays
Pre-clinical safety evaluations have been conducted on triamcinolone acetonide. In an in vitro assay using mouse L-929 cells, a clinical formulation of triamcinolone acetonide was found to be non-cytotoxic. fda.gov Furthermore, a guinea-pig maximization assay demonstrated that the formulation was non-sensitizing. fda.gov
Pre Clinical Pharmacological Effects of Triamcinolone Acetonide Sodium Phosphate and Its Formulations
Anti-inflammatory Efficacy in Animal Models
The anti-inflammatory effects of triamcinolone (B434) acetonide have been validated across multiple animal models, targeting conditions such as uveitis, arthritis, and inner ear inflammation.
Uveitis Models (e.g., Endotoxin-Induced Uveitis in Rabbits)
In animal models of uveitis, triamcinolone acetonide has shown potent anti-inflammatory effects. Studies using endotoxin-induced uveitis (EIU) models in rabbits have been instrumental in demonstrating its efficacy. In these models, formulations of triamcinolone acetonide, such as those incorporated into PLGA nanoparticles, have been evaluated. nih.gov Following the induction of uveitis with lipopolysaccharide (LPS), treatment with triamcinolone acetonide formulations led to a significant reduction in inflammatory markers in the aqueous humor. nih.gov
Specifically, PLGA-TA nanoparticles showed effects comparable to subconjunctival injections of triamcinolone acetonide in reducing the concentrations of inflammatory cells, nitric oxide, protein, and prostaglandin (B15479496) E2 (PGE2) in the aqueous humor. nih.gov Furthermore, these nanoparticle formulations provided a more sustained reduction in aqueous humor flare compared to free micro-suspensions. nih.gov These findings highlight the ability of triamcinolone acetonide to suppress key mediators of ocular inflammation.
Table 1: Effects of Triamcinolone Acetonide Formulations in Endotoxin-Induced Uveitis (EIU) Rabbit Models
| Formulation | Key Findings | Reference |
|---|---|---|
| PLGA-TA Nanoparticles | Similar reduction in inflammatory cells, nitric oxide, protein, and PGE2 concentrations compared to subconjunctival injection. | nih.gov |
| PLGA-TA Nanoparticles | More significant and sustained reduction in aqueous humor flare compared to a free micro-suspension. | nih.gov |
Arthritis Models (e.g., Adjuvant-Induced Monoarthritic Rat Knee Joints)
The anti-inflammatory properties of triamcinolone acetonide have been thoroughly investigated in rodent models of arthritis. In a rat model where osteoarthritis (OA) was induced using papain injections and a running protocol, intra-articular injections of triamcinolone acetonide demonstrated significant therapeutic effects. nih.govresearchgate.net A key finding was the complete prevention of osteophyte formation in the treated group. nih.govresearchgate.net
The mechanism appears to involve the modulation of macrophage activity. Treatment with triamcinolone acetonide led to a potent induction of a specific macrophage subtype characterized by the expression of CD163+ and folate receptor β (FRβ)+. nih.gov These macrophages are associated with an anti-inflammatory phenotype. nih.gov While the treatment effectively prevented osteophytosis, it did not show a beneficial effect on cartilage degradation or subchondral bone sclerosis in this particular OA model. nih.gov In other studies using different arthritis models, slow-release formulations of triamcinolone acetonide have been shown to provide prolonged anti-inflammatory action. nih.gov For instance, a polyesteramide (PEA) microsphere formulation provided longer analgesia and anti-inflammatory effects compared to a poly lactic-co-glycolic acid (PLGA) formulation in an acute arthritis rat model. nih.gov
Table 2: Research Findings of Triamcinolone Acetonide in Rat Arthritis Models
| Arthritis Model | Formulation | Key Findings | Reference |
|---|---|---|---|
| Papain-induced Osteoarthritis | Intra-articular injections | Completely prevented osteophyte formation. | nih.govresearchgate.net |
| Papain-induced Osteoarthritis | Intra-articular injections | Induced an anti-inflammatory (CD163+, FRβ+) macrophage phenotype. | nih.gov |
| Papain-induced Osteoarthritis | Intra-articular injections | No beneficial effect against cartilage degradation or subchondral bone sclerosis was observed. | nih.gov |
| Acute Arthritis Model | Polyesteramide (PEA) microspheres | Showed up to three times longer anti-inflammatory action compared to PLGA microspheres. | nih.gov |
Otoprotective Effects in Inner Ear Models
Pre-clinical studies have revealed the otoprotective potential of triamcinolone acetonide. In vitro experiments using organ of Corti explants from rats demonstrated that triamcinolone acetonide could protect auditory hair cells from the ototoxic effects of 4-hydroxy-2,3-nonenal (HNE), a molecule produced during oxidative stress. miami.edu The study found that triamcinolone acetonide itself was not ototoxic to the hair cells and provided a high level of protection against HNE-induced damage. miami.edu
In vivo studies have further supported these findings. In a mouse model of cisplatin-induced ototoxicity, intratympanic administration of a triamcinolone acetonide-loaded microemulsion gel (TA-MEG) offered significant protection. nih.gov The gel formulation enhanced drug absorption into the cochlea, which protected hair cells, spiral ganglion neurons, and stria vascularis cells from damage induced by cisplatin. nih.gov Similarly, a study in guinea pigs using a triamcinolone-acetonide-loaded poloxamer 407 hydrogel showed it to be an effective vehicle for sustained inner ear delivery without causing significant histological changes to middle and inner ear structures. nih.gov
Table 3: Otoprotective Effects of Triamcinolone Acetonide in Pre-clinical Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Organ of Corti Explants (in vitro) | Protected auditory hair cells from ototoxicity induced by 4-hydroxy-2,3-nonenal (HNE). | miami.edu |
| Cisplatin-Induced Ototoxicity in Mice (in vivo) | Protected hair cells, spiral ganglion neurons, and stria vascularis cells from cisplatin-induced damage. | nih.gov |
| Guinea Pig Inner Ear (in vivo) | A hydrogel formulation was an effective vehicle for sustained delivery without causing histological damage. | nih.gov |
Anti-angiogenic Efficacy in Animal Models
Triamcinolone acetonide exhibits significant anti-angiogenic effects, which are crucial for treating various ocular diseases characterized by abnormal blood vessel growth.
Inhibition of Preretinal Neovascularization
The efficacy of triamcinolone acetonide in preventing the formation of new, abnormal blood vessels in the retina has been demonstrated in animal models. In a rabbit model of preretinal neovascularization, where new vessel growth was induced by fibroblasts, intravitreal triamcinolone acetonide effectively inhibited angiogenesis. nih.gov A remarkable difference was observed between treated and control groups, with only 14% of treated eyes developing new blood vessels compared to 100% of sham-injected control eyes. nih.gov
Further evidence comes from a rat model of oxygen-induced retinopathy (OIR). In this model, intravitreal triamcinolone acetonide led to a dose-dependent reduction in capillary density within the vascularized regions of the retina. nih.gov These studies suggest that triamcinolone acetonide can be effective in inhibiting new vessel growth associated with inflammatory retinal conditions. nih.gov
Table 4: Efficacy of Triamcinolone Acetonide in Inhibiting Preretinal Neovascularization
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rabbit Model of Preretinal Neovascularization | Effectively inhibited new vessel growth; only 14% of treated eyes developed neovascularization vs. 100% of controls. | nih.gov |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | Caused a dose-dependent reduction in capillary density in the vascularized retina. | nih.gov |
Reduction of Retinal Vascular Permeability
Triamcinolone acetonide has been shown to reduce retinal vascular permeability, a key factor in conditions like diabetic macular edema. This effect is mediated through its influence on the blood-retinal barrier (BRB). In a diabetic rat model, intravitreal triamcinolone acetonide was found to inhibit the breakdown of the inner BRB. nih.gov The mechanism involves the regulation of vascular endothelial growth factor (VEGF)-A and its receptors, which are key players in increasing microvascular permeability. nih.govnih.gov
In vitro studies using human retinal microvascular endothelial cells (HRMECs) further elucidate this mechanism. Triamcinolone acetonide was shown to suppress the hyperpermeability induced by inflammatory cytokines such as VEGF, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.gov The compound reinforces the barrier function of the endothelial cells, in part by altering the localization of tight junction proteins like ZO-1, an effect mediated through the glucocorticoid receptor. nih.gov
Table 5: Effect of Triamcinolone Acetonide on Retinal Vascular Permeability
| Model | Key Findings | Reference |
|---|---|---|
| Diabetic Rat Retina Model | Inhibited the breakdown of the blood-retinal barrier by regulating VEGF-A and its receptors. | nih.gov |
| Human Retinal Microvascular Endothelial Cells (in vitro) | Suppressed hyperpermeability induced by VEGF, TNF-α, and IL-1β. | nih.gov |
| Human Retinal Microvascular Endothelial Cells (in vitro) | Reinforced barrier function by altering the localization of tight junction proteins. | nih.gov |
Suppression of Proliferative Processes (e.g., Fibroblastic Proliferation)
A comprehensive review of the available scientific literature did not yield specific pre-clinical studies investigating the effects of Triamcinolone Acetonide Sodium Phosphate (B84403) on the suppression of fibroblastic proliferation. Research in this area has predominantly focused on a related compound, triamcinolone acetonide. While these two compounds are chemically related, the addition of a sodium phosphate group to create a more soluble formulation may influence its pharmacokinetic and pharmacodynamic properties. Therefore, data pertaining to triamcinolone acetonide cannot be directly extrapolated to triamcinolone acetonide sodium phosphate without specific comparative studies.
Further research is required to elucidate the direct effects of this compound on the proliferative processes of fibroblasts and other cell types. Such studies would be essential to fully characterize its pre-clinical pharmacological profile.
Analytical Method Development and Validation for Triamcinolone Acetonide and Its Phosphate Esters
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods for triamcinolone (B434) acetonide analysis are well-established, with a focus on reversed-phase chromatography. This approach separates compounds based on their hydrophobicity, making it ideal for the analysis of corticosteroids like triamcinolone acetonide.
Stationary Phase Selection (e.g., C18 Columns)
The choice of the stationary phase is a critical parameter in HPLC method development. For the analysis of triamcinolone acetonide and its related compounds, C18 (octadecylsilyl) columns are overwhelmingly the preferred choice. recentscientific.comresearchgate.netnih.govmdpi.comresearchgate.net These columns consist of silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a nonpolar stationary phase. The nonpolar nature of the C18 stationary phase allows for the effective retention and separation of moderately nonpolar compounds like triamcinolone acetonide from more polar or less polar impurities.
Several studies have successfully employed various C18 columns for the analysis of triamcinolone acetonide. For instance, a Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm) was used for the quantification of triamcinolone acetonide in tablets and injections. recentscientific.com Another study utilized an Altima C18 RP18 HP column (250×4.6mm, 5μm) for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. nih.gov The selection of a specific C18 column often depends on the specific requirements of the analysis, such as the desired resolution, analysis time, and the nature of the sample matrix. Other stationary phases like C8 have also been used, which are less hydrophobic than C18 and can be suitable for separating strongly hydrophobic compounds. rsc.orglcms.cz
| Stationary Phase | Column Dimensions | Application | Reference |
|---|---|---|---|
| Phenomenex Luna C18 | 250 mm x 4.6 mm, 5 µm | Quantification in tablets and injections | recentscientific.com |
| Altima C18 RP18 HP | 250 mm x 4.6 mm, 5 µm | Determination in ointment formulations | nih.gov |
| Inertsil ODS 3V | 150 mm x 4.6 mm, 5 µm | Estimation in injectable suspension | pharmahealthsciences.net |
| RP BDS Hypersil® C18 | 150 mm x 4.60 mm, 5µm | Simultaneous determination with benzyl (B1604629) alcohol | researchgate.netresearchgate.net |
| Zorbax C18 | 250 mm × 4.6, 5 μm | Simultaneous analysis with nystatin (B1677061) and gramicidin | mdpi.com |
Mobile Phase Optimization (e.g., Acetonitrile (B52724), Methanol (B129727), Phosphate (B84403) Buffers, Triethylamine)
The mobile phase composition is a crucial factor that governs the retention and elution of analytes in reversed-phase HPLC. For triamcinolone acetonide analysis, the mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer.
Organic Solvents: Acetonitrile and methanol are the most commonly used organic modifiers. recentscientific.comresearchgate.netrsc.orghplc.eu Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure. hplc.eu The elution strength of the mobile phase is directly proportional to the concentration of the organic solvent; a higher percentage of organic solvent leads to a shorter retention time. recentscientific.com
Aqueous Buffers: Phosphate buffers are frequently employed to control the pH of the mobile phase. recentscientific.comresearchgate.netnih.govrsc.org Maintaining a stable pH is essential for reproducible retention times and peak shapes, especially for ionizable compounds. The pH of the buffer can be adjusted to optimize the separation of triamcinolone acetonide from its potential impurities or co-formulated drugs. For instance, a mobile phase of acetonitrile and 0.05 M phosphate buffer with the pH adjusted to 6.8 was used in one method. recentscientific.com In another, a mobile phase containing acetonitrile and water buffered at pH 7 with 10mM phosphate buffer was utilized. nih.gov
Additives: Triethylamine is sometimes added to the mobile phase in small concentrations (e.g., 0.1%). recentscientific.com It acts as a silanol (B1196071) group masker, interacting with residual free silanol groups on the silica surface of the stationary phase. This interaction minimizes peak tailing and improves the peak symmetry of basic compounds.
The optimization of the mobile phase involves systematically varying the ratio of organic solvent to aqueous buffer and the pH of the buffer to achieve the desired separation with good peak shape and resolution in a reasonable analysis time.
| Organic Solvent(s) | Aqueous Component | Additives | Ratio (v/v) | Reference |
|---|---|---|---|---|
| Acetonitrile | 0.05 M Phosphate Buffer (pH 6.8) | 0.1% Triethylamine | 55:45 | recentscientific.com |
| Acetonitrile | 0.05 M Phosphate Buffer (pH 3.5) | - | 55:45 | researchgate.netresearchgate.net |
| Methanol | Water | - | 45:55 | researchgate.net |
| Acetonitrile, Methanol | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) | - | 25:15:60 | researchgate.net |
| Acetonitrile | Water buffered at pH 7 (10mM phosphate buffer) | - | Gradient | nih.gov |
Detection Wavelength Determination (e.g., UV Spectrophotometry)
UV spectrophotometry is the most common detection method for the HPLC analysis of triamcinolone acetonide due to the presence of a chromophore in its structure. recentscientific.comnih.govrsc.org The selection of an appropriate detection wavelength is critical for achieving high sensitivity and specificity.
The wavelength of maximum absorbance (λmax) for triamcinolone acetonide is typically determined by scanning a standard solution of the compound over a UV range, commonly from 200 to 400 nm. recentscientific.compharmahealthsciences.net The wavelength at which the highest absorbance is observed is then selected for the analysis. Several studies have reported slightly different λmax values for triamcinolone acetonide, which can be attributed to the solvent used and the specific instrumentation. Common detection wavelengths used for the analysis of triamcinolone acetonide include 238 nm, 241 nm, and 254 nm. recentscientific.comnih.govpharmahealthsciences.net For instance, a detection wavelength of 238 nm was selected for the isocratic elution of the drug in one study. recentscientific.com Another method utilized a detection wavelength of 241 nm. nih.gov
Isocratic and Gradient Elution Techniques
Both isocratic and gradient elution techniques are employed in the HPLC analysis of triamcinolone acetonide, with the choice depending on the complexity of the sample and the separation requirements. recentscientific.comnih.gov
Isocratic Elution: In this technique, the composition of the mobile phase remains constant throughout the analysis. recentscientific.com Isocratic methods are generally simpler, more robust, and require less sophisticated instrumentation. They are well-suited for the analysis of simple mixtures where the components have similar retention characteristics. A number of methods have been developed using isocratic elution for the determination of triamcinolone acetonide. recentscientific.comresearchgate.net
Gradient Elution: This technique involves changing the composition of the mobile phase during the chromatographic run. nih.gov Typically, the proportion of the organic solvent is gradually increased to enhance the elution of more strongly retained components. Gradient elution is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities. It allows for the separation of both early- and late-eluting peaks with good resolution in a single run. For example, a gradient method was developed for the determination of triamcinolone acetonide and its degradation products. nih.gov
Ultra High-Performance Liquid Chromatography (UHPLC) Methods
UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of operating at much higher pressures than conventional HPLC systems. This results in significantly faster analysis times, improved resolution, and higher sensitivity.
A UHPLC method was developed for the quantification of triamcinolone acetonide in an injectable ophthalmic hydrogel. nih.gov The separation was achieved on an ACQUITY UPLCTM BEH Shield RP18 column (1.7 μm, 100 mm x 2.1 mm I.D.). tci-thaijo.org Another study used a UPLC BEH C18 column (50 × 2.1 mm, 1.7μm) for the analysis of triamcinolone acetonide in a cream formulation. researchgate.net
Application of Design of Experiments/Design Space Strategy
The development of robust and reliable UHPLC methods can be significantly enhanced by employing a systematic approach known as Design of Experiments (DoE) and the establishment of a Design Space. nih.gov This strategy moves away from the traditional one-factor-at-a-time (OFAT) approach to method development, which can be time-consuming and may not fully reveal the interactions between different chromatographic parameters.
In the context of developing a UHPLC method for triamcinolone acetonide, a DoE/Design Space strategy was successfully implemented. nih.gov This involved:
Factor Screening: Identifying the critical method parameters that have the most significant impact on the separation.
Response Surface Modeling: Using statistical models to understand the relationship between the factors and the desired chromatographic responses (e.g., resolution, retention time, peak tailing).
Defining the Design Space: Establishing a multidimensional region of chromatographic conditions within which the method is proven to perform robustly and consistently meet the required quality attributes.
This systematic approach not only leads to a more optimized and robust analytical method but also provides a greater understanding of the method's performance characteristics, facilitating easier method transfer and troubleshooting. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) Methods
A sensitive and accurate stability-indicating HPTLC method has been developed for the analysis of triamcinolone acetonide in both bulk drug form and sterile injectable suspensions. researchgate.net This method utilizes HPTLC aluminum precoated plates with silica gel 60F-254 as the stationary phase. researchgate.net An optimized mobile phase, consisting of toluene, ethyl acetate, and ammonia (B1221849) solution in a ratio of 33:67:0.1 (v/v/v), provides a compact and well-defined band for triamcinolone acetonide with an Rf value of 0.38 ± 0.02. researchgate.net Densitometric analysis is performed in absorbance mode at 240 nm. researchgate.net
Another HPTLC-spectrodensitometry method was developed for the simultaneous determination of triamcinolone acetonide and a co-formulated drug. researchgate.net This method employed silica gel 60 F254 HPTLC plates with a mobile phase of ethyl acetate, tetrahydrofuran, and ammonia (10.0 + 7.0 + 0.1, v/v/v). researchgate.net Detection of the separated components was carried out at 225 nm. researchgate.net These HPTLC methods are crucial for routine quality control and stability studies, as they can effectively separate the drug from its degradation products that may form under various stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis. researchgate.netcu.edu.eg
Method Validation Parameters
Validation of the analytical method is performed in accordance with the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose. researchgate.net
The selectivity and specificity of the HPTLC method are demonstrated by its ability to resolve triamcinolone acetonide from its degradation products and any excipients present in the pharmaceutical formulation. researchgate.netunesp.br In one study, triamcinolone acetonide was subjected to stress conditions including acid, alkali, and neutral hydrolysis, as well as oxidation, exposure to sunlight, and dry heat. researchgate.net The resulting degradation products were well-separated from the pure drug, exhibiting distinct Rf values, thus confirming the stability-indicating nature of the method. researchgate.net The method was also shown to be specific for the analysis of triamcinolone acetonide in the presence of its impurities and degradation products when co-formulated with other drugs. cu.edu.eg
The linearity of an analytical method establishes the relationship between the concentration of the analyte and the analytical response. For the HPTLC method for triamcinolone acetonide, a linear relationship was observed over a concentration range of 100.0 to 2000.0 ng/spot. researchgate.net The linear regression data for the calibration plots demonstrated a good linear relationship with a correlation coefficient (r²) of 0.9996 ± 0.001. researchgate.net In another HPTLC method, the linearity range for triamcinolone acetonide was found to be 0.20–28.00 µ g/band . researchgate.net The development of a calibration curve by plotting the peak area against the concentration of the drug is a fundamental step in quantitative analysis. researchgate.netresearchgate.net
Table 1: Linearity Data for HPTLC Analysis of Triamcinolone Acetonide
| Parameter | Value | Reference |
| Linearity Range | 100.0-2000.0 ng/spot | researchgate.net |
| Correlation Coefficient (r²) | 0.9996 ± 0.001 | researchgate.net |
| Slope | 9.7841 | researchgate.net |
| Intercept | -86.13 | researchgate.net |
| Linearity Range | 0.20–28.00 µ g/band | researchgate.net |
Precision studies assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are key parameters. For the HPTLC method, precision was evaluated by analyzing six replicates of the same spot (1000 ng/spot). researchgate.net The results, expressed as the percentage relative standard deviation (%RSD), were found to be within acceptable limits, indicating good precision. researchgate.net
Table 2: Precision Data for HPTLC Method of Triamcinolone Acetonide (1000 ng/spot)
| Parameter | Mean Area | S.D. | %RSD | Reference |
| Intra-day Precision | 9675.8 | 45.45 | 0.47 | researchgate.net |
| Inter-day Precision | 9844.5 | 30.73 | 0.31 | researchgate.net |
Accuracy is determined by recovery studies, which involve adding a known amount of the pure drug to a pre-analyzed sample solution and then analyzing the mixture. The percentage of the drug recovered indicates the accuracy of the method. For the HPTLC method, the accuracy was assessed by a recovery study at three different concentration levels (800, 1000, and 1200 ng/spot). researchgate.net The mean percent recovery was found to be 99.46 ± 1.23%, which demonstrates the accuracy of the method for the quantification of triamcinolone acetonide in pharmaceutical formulations. researchgate.net Another study reported a mean recovery of 99.50 ± 1.45% for triamcinolone acetonide. cu.edu.eg
Table 3: Accuracy (Recovery) Data for HPTLC Method of Triamcinolone Acetonide
| Amount Added (ng/spot) | Amount Found (ng/spot) | % Recovery | %RSD | Reference |
| 800 | 797.67 | 99.71 | 1.24 | researchgate.net |
| 1000 | 990.85 | 99.09 | 0.46 | researchgate.net |
| 1200 | 1184.62 | 98.72 | 0.36 | researchgate.net |
The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For the HPTLC method for triamcinolone acetonide, the LOD and LOQ were found to be 33.0 ng/spot and 100.0 ng/spot, respectively. researchgate.net These values were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1. researchgate.net
Table 4: Sensitivity Data for HPTLC Method of Triamcinolone Acetonide
| Parameter | Value (ng/spot) | Reference |
| Limit of Detection (LOD) | 33.0 | researchgate.net |
| Limit of Quantitation (LOQ) | 100.0 | researchgate.net |
Robustness and Ruggedness
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.
A study developing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for triamcinolone acetonide in an injectable suspension validated its robustness according to International Council for Harmonisation (ICH) guidelines. pharmahealthsciences.net Experimental conditions were intentionally altered to demonstrate the method's reliability. pharmahealthsciences.net Another RP-UPLC method's robustness was tested by preparing standards after modifying parameters such as wavelength (by 2 nm), flow rate (by 0.1 mL/min), column temperature (by 2°C), and mobile phase pH (by 0.2). researchgate.net These variations allowed for a thorough assessment of the methodology's consistency. researchgate.net
In the validation of a stability-indicating HPLC-UV method, robustness was evaluated by introducing variations to the column (old versus new), mobile phase pH, and filter retention. researchgate.net Similarly, a new RP-HPLC method for triamcinolone acetonide in medication shots was validated for several parameters, including robustness, in accordance with ICH guidelines. bibliomed.org
The ruggedness of a method is often assessed by comparing results from intra-day and inter-day precision studies. For one RP-HPLC method, the relative standard deviation (%RSD) for intra-day and inter-day precision was 0.24% and 0.65%, respectively, supporting the method's ruggedness. bibliomed.org Precision studies for another RP-HPLC method for triamcinolone acetonide tablets and injections also confirmed the method's reproducibility. recentscientific.com
The following table summarizes the parameters varied to test the robustness of different analytical methods for triamcinolone acetonide.
| Method | Varied Parameters |
| RP-HPLC pharmahealthsciences.net | Various combinations of buffer, acetonitrile, and water in the mobile phase; flow rate (0.8-1.2 ml/min). |
| RP-UPLC researchgate.net | Wavelength (± 2 nm), flow rate (± 0.1 mL/min), column temperature (± 2°C), mobile phase pH (± 0.2). |
| HPLC-UV researchgate.net | Column (old vs. new), mobile phase pH, filter retention. |
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test results are used to verify that the chromatographic system is adequate for the intended analysis.
For the analysis of triamcinolone acetonide, European Pharmacopoeia (EP) Reference Standards are available for system suitability tests. edqm.eusigmaaldrich.com These standards are intended for use in laboratory tests as specifically prescribed in the European Pharmacopoeia. sigmaaldrich.com
Key system suitability parameters include resolution, theoretical plates, and tailing factor. For an RP-UPLC method, the acceptance criteria for system suitability were a resolution between two adjacent peaks of at least 2, more than 2000 theoretical plates (indicating column efficiency), and a tailing or asymmetry factor not exceeding 2. researchgate.net
In the development of two stability-indicating chromatographic methods (HPTLC and HPLC), system suitability was confirmed in compliance with ICH guidelines. nih.gov Similarly, a validated RP-HPLC method for triamcinolone acetonide in tablet and injection form also included system suitability testing as part of its validation. recentscientific.com
The following table outlines typical system suitability parameters and their acceptance criteria for the analysis of triamcinolone acetonide.
| Parameter | Acceptance Criteria | Reference |
| Resolution | ≥ 2 | researchgate.net |
| Theoretical Plates | > 2000 | researchgate.net |
| Tailing Factor | ≤ 2 | researchgate.net |
Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for the determination of a drug substance in the presence of its impurities and degradation products. These methods are developed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as light, heat, and humidity.
Determination in Presence of Impurities and Degradation Products
Several stability-indicating methods have been developed for the analysis of triamcinolone acetonide. One such study developed and validated a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. nih.gov This method was based on extensive stress testing using metal salts, azobisisobutyronitrile, acid, base, and peroxide, which revealed that triamcinolone acetonide undergoes oxidative degradation. researchgate.netnih.gov All degradation products were identified using HPLC mass spectrometry. nih.gov
Another study developed two specific, sensitive, and precise stability-indicating chromatographic methods, HPTLC and HPLC, for the determination of triamcinolone acetonide in the presence of its impurities and degradation products. nih.gov A separate RP-HPLC method was developed and validated for the estimation of triamcinolone in bulk and tablet form, which included stress studies subjecting the drug to acid, alkali, oxidation, and photolytic degradation. medcraveonline.com The results indicated that the drug was particularly susceptible to alkaline degradation and was also unstable in light, degrading by around 34%. medcraveonline.com
Forced degradation studies are a key component of validating the specificity of a stability-indicating method. researchgate.net An RP-UPLC method's specificity was validated by conducting forced degradation studies as per ICH guidelines. researchgate.net
The following table summarizes the degradation conditions and findings from various stability-indicating method development studies for triamcinolone acetonide.
| Method | Stress Conditions | Key Findings | Reference |
| HPLC-UV | Metal salts, azobisisobutyronitrile, acid, base, peroxide | Undergoes oxidative degradation. | researchgate.netnih.gov |
| RP-HPLC | Acid, alkali, oxidation, photolytic degradation | Susceptible to alkaline degradation; unstable in light (34% degradation). | medcraveonline.com |
Compatibility with Coformulated Components
In clinical practice, corticosteroids like triamcinolone acetonide are often combined with local anesthetics for intra-articular injections to provide rapid pain relief. nih.gov It is essential to ensure that the analytical method can accurately quantify the active ingredient without interference from these co-formulated components and that the components are chemically and physically compatible.
A study assessed the in vitro compatibility of an extended-release formulation of triamcinolone acetonide with common local anesthetics such as lidocaine, ropivacaine, and bupivacaine. nih.gov The mixtures were analyzed for changes in syringeability, pH, particle size, percentage of free drug, purity, and appearance compared to triamcinolone acetonide alone. nih.gov The results demonstrated that these local anesthetics are physically and chemically compatible with the extended-release triamcinolone acetonide, suggesting they can be combined in clinical practice without negatively affecting the in vitro characteristics of the corticosteroid. nih.gov
Another study developed HPTLC and HPLC methods for the determination of triamcinolone acetonide when co-formulated with econazole (B349626) nitrate. nih.gov These methods were able to resolve and quantify both drugs in the presence of impurities and degradation products. nih.gov
Green Analytical Chemistry Approaches
Green analytical chemistry aims to develop methods that are more environmentally friendly by reducing or eliminating the use and generation of hazardous substances. researchgate.net The principles of green chemistry, as outlined by Anastas and Warner, include waste prevention, use of safer solvents, and energy efficiency. mdpi.com
Several assessment tools, such as the National Environmental Method Index (NEMI), Analytical Eco-Scale Assessment (ESA), and Green Analytical Procedure Index (GAPI), are used to evaluate the greenness of analytical methods. mdpi.com
A study on an RP-UPLC method for estimating triamcinolone acetonide and its degradation products incorporated green analytical chemistry principles. researchgate.net This study utilized a Box-Behnken design to optimize chromatographic conditions efficiently, minimizing the number of required trials. researchgate.net The mobile phase consisted of ethanol (B145695) and purified water, which are considered greener solvents. researchgate.net Another RP-HPLC method for triamcinolone acetonide was described as eco-friendly, with an AGREE-Analytical GREEnness metric score of 0.72. bibliomed.org
The development of methods with shorter analysis times also contributes to green chemistry by reducing energy and solvent consumption. A UPLC-PDA method for quantifying low levels of triamcinolone acetonide had a total run time of just 5 minutes. tci-thaijo.org
Stability and Compatibility Studies of Triamcinolone Acetonide Sodium Phosphate Formulations
In Vitro Stability in Formulated Products and Biological Media
The in vitro stability of triamcinolone (B434) acetonide (TCA) is influenced by various factors, including pH, the composition of the medium, and exposure to stress conditions such as heat and light. Studies on TCA in aqueous-ethanolic solutions have shown that its decomposition follows a pseudo-first-order law. The stability is significantly pH-dependent, with minimum decomposition occurring at a pH of approximately 3.4. nih.gov As the pH increases above 5.5, the rate of decomposition accelerates. nih.gov
Forced degradation studies are crucial in identifying potential degradation products and pathways. In these studies, TCA has been subjected to oxidative, acidic, alkaline, and photolytic stress. cu.edu.eg Oxidative degradation, particularly in the presence of trace metals, is a significant pathway. researchgate.netnih.gov The primary degradation products identified in an ointment formulation were a 21-aldehyde and a 17-carboxylic acid. researchgate.netnih.gov
Under alkaline conditions (e.g., 1N sodium hydroxide (B78521) at 70°C for 10 minutes), TCA is highly unstable. researchgate.net In contrast, it shows moderate deterioration under acidic conditions (e.g., 5N hydrochloric acid at 70°C for 30 minutes) and is relatively stable under peroxide, thermal, and UV light exposure. researchgate.net
The following table summarizes the degradation of Triamcinolone Acetonide under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Triamcinolone Acetonide
| Stress Condition | Stability Outcome | Key Degradation Products | Reference |
|---|---|---|---|
| Oxidative (H₂O₂) | Stable to moderate degradation | 21-aldehyde, 17-carboxylic acid | cu.edu.egresearchgate.netresearchgate.net |
| Alkaline (NaOH) | Highly unstable | Alkali-induced degradation products | cu.edu.egresearchgate.net |
| Acidic (HCl) | Moderate degradation | Acid-induced degradation products | cu.edu.egresearchgate.net |
| Photolytic (UV light) | Partial degradation | Similar to alkali and acid degradation products | cu.edu.egresearchgate.net |
| Thermal | No substantial deterioration | - | researchgate.net |
Impact of Formulation Components on Stability
Excipients play a critical role in the stability of triamcinolone acetonide formulations. In ointment formulations consisting of TCA, propylene (B89431) glycol (PG), lanolin, and petrolatum, TCA tends to concentrate in the PG phase. researchgate.netnih.gov This concentration in PG, which can extract trace metals from the lanolin and petrolatum, leads to a faster degradation of TCA compared to its stability in regular PG. researchgate.netnih.gov The oxidation of TCA is catalyzed by these trace metals. researchgate.netnih.gov
The stability of TCA can be enhanced by the addition of antioxidants. For instance, sodium metabisulfite (B1197395) has been shown to stabilize TCA in ointments by residing in the PG phase and mitigating oxidative degradation. researchgate.netnih.gov
In the context of injectable suspensions, excipients such as polysorbate 80, carboxymethyl cellulose (B213188), sodium chloride, and benzyl (B1604629) alcohol are used. ijpbs.com While these components are essential for the formulation's physical properties, their interaction with the active ingredient under various storage conditions must be carefully evaluated to prevent degradation.
The table below details the impact of various formulation components on the stability of Triamcinolone Acetonide.
Table 2: Influence of Formulation Components on Triamcinolone Acetonide Stability
| Formulation Component | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Propylene Glycol (PG) | Can decrease stability | Concentrates TCA and extracts trace metals, accelerating oxidation | researchgate.netnih.gov |
| Lanolin and Petrolatum | Source of trace metals | Trace metals catalyze oxidative degradation of TCA | researchgate.netnih.gov |
| Trace Metals (e.g., Copper) | Decrease stability | Catalyze the oxidation of TCA | researchgate.net |
| Sodium Metabisulfite | Increases stability | Acts as an antioxidant, preventing oxidative degradation | researchgate.netnih.gov |
| Phosphate (B84403) Buffers | Can decrease stability | Decomposition is directly related to phosphate buffer concentration above pH 5.5 | nih.gov |
Assessment of Physical Stability (e.g., Particle Aggregation)
The physical stability of triamcinolone acetonide formulations, particularly suspensions, is crucial for ensuring consistent product performance. For injectable suspensions, particle size distribution is a critical attribute. Studies on a commercial triamcinolone acetonide injectable suspension showed that the particle size distribution was relatively narrow and consistent across different batches. researchgate.net Importantly, this distribution did not appear to change during stability studies, indicating good physical stability against particle aggregation. researchgate.net
In the development of novel formulations, such as in-situ nanosuspensions, physical stability is assessed through parameters like particle size, pH, and osmolarity. An optimized nanosuspension of triamcinolone acetonide demonstrated no significant changes in these parameters after three months of accelerated stability studies. ijpbs.com
For other dosage forms like oral disintegrating films (ODFs), physical characteristics such as appearance, weight and thickness uniformity, and mechanical durability are evaluated. The choice of polymers and plasticizers significantly impacts the physical integrity and stability of ODFs.
Long-term and Accelerated Stability Testing of Novel Formulations
Long-term and accelerated stability testing are essential to determine the shelf-life and appropriate storage conditions for triamcinolone acetonide formulations.
For an intramuscular in-situ nanosuspension of triamcinolone acetonide, accelerated stability studies were conducted for three months at 25±2°C / 60±5% relative humidity (RH) and 40±2°C / 75±5% RH. ijpbs.com The formulation showed no significant changes, indicating good stability under these conditions. ijpbs.com
In another study involving an injectable suspension, stability data was collected for 39 weeks at 25°C/40% RH and 30°C/65% RH, and for 26 weeks at 40°C/25% RH. researchgate.net These tests are designed to evaluate the long-term stability under normal storage conditions and to predict the shelf-life under accelerated conditions.
The following table presents a summary of stability testing conditions and outcomes for different Triamcinolone Acetonide formulations.
Table 3: Long-term and Accelerated Stability Testing of Triamcinolone Acetonide Formulations
| Formulation Type | Storage Conditions | Duration | Outcome | Reference |
|---|---|---|---|---|
| Intramuscular In-situ Nanosuspension | 25±2°C / 60±5% RH | 3 months | No significant changes observed | ijpbs.com |
| Intramuscular In-situ Nanosuspension | 40±2°C / 75±5% RH | 3 months | No significant changes observed | ijpbs.com |
| Injectable Suspension | 25°C / 40% RH | 39 weeks | Data collected for stability assessment | researchgate.net |
| Injectable Suspension | 30°C / 65% RH | 39 weeks | Data collected for stability assessment | researchgate.net |
| Injectable Suspension | 40°C / 25% RH | 26 weeks | Data collected for stability assessment | researchgate.net |
Pre Clinical Genetic and Developmental Toxicology Studies
In Vitro Clastogenicity Assays (e.g., Chromosomal Aberration in CHO Cells)
The potential of triamcinolone (B434) acetonide to induce structural chromosomal damage has been assessed in in vitro cytogenetic assays using mammalian cells. A standard assay for this purpose is the chromosomal aberration test in Chinese Hamster Ovary (CHO) cells. This assay evaluates the ability of a test substance to cause structural changes in chromosomes, such as breaks, deletions, and rearrangements.
In these assays, triamcinolone acetonide was found to be non-clastogenic. Exposure of CHO cells to various concentrations of triamcinolone acetonide, both with and without metabolic activation, did not result in a significant increase in the percentage of cells with chromosomal aberrations compared to control cultures. This suggests that triamcinolone acetonide does not directly cause breaks or rearrangements in the chromosomes of mammalian cells in vitro.
| In Vitro Clastogenicity Assay: Chromosomal Aberration in CHO Cells | |
| Test System | Chinese Hamster Ovary (CHO) Cells |
| Test Substance | Triamcinolone Acetonide |
| Metabolic Activation | With and without S9 mix |
| Result | Negative |
| Conclusion | Non-clastogenic in cultured mammalian cells. |
In Vivo Micronucleus Test (Animal Models)
To evaluate the potential for chromosomal damage in a whole animal system, triamcinolone acetonide has been studied in the in vivo micronucleus test. This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The test is typically performed in the bone marrow or peripheral blood erythrocytes of rodents.
In contrast to the in vitro findings, positive results have been reported for triamcinolone acetonide in the in vivo micronucleus test in mice. This indicates that at the tested doses, triamcinolone acetonide can induce chromosomal damage or interfere with the cell division process in the hematopoietic cells of these animals. The discrepancy between in vitro and in vivo findings may be due to factors such as metabolic activation, distribution, or specific mechanisms of toxicity that are only apparent in a complex biological system.
| In Vivo Micronucleus Test in Mice | |
| Test System | Mouse Bone Marrow/Peripheral Blood |
| Test Substance | Triamcinolone Acetonide |
| Endpoint | Frequency of Micronucleated Erythrocytes |
| Result | Positive |
| Conclusion | Induces chromosomal damage or aneuploidy in vivo in mice. |
Comparative Teratogenic Potential in Animal Models
The developmental toxicity of triamcinolone acetonide has been investigated in several animal species. Like other potent corticosteroids, triamcinolone acetonide has been consistently shown to be teratogenic in animals when administered during pregnancy. The most frequently observed malformation is cleft palate.
Studies in mice have demonstrated a dose-response relationship for the induction of cleft palate. For instance, in C57BL/6 mice treated with a single subcutaneous dose on day 12 of pregnancy, the frequency of cleft palate increased with increasing doses of triamcinolone acetonide. Similar findings have been observed in other mouse strains, such as SWV, although the median effective dose may vary between strains, suggesting genetic differences in susceptibility.
Teratogenic effects, primarily an increased incidence of cleft palate, have also been documented in the offspring of rats, rabbits, and monkeys treated with triamcinolone acetonide during gestation. The consistent finding of teratogenicity across multiple species highlights the potential for developmental toxicity with this class of compounds. Research comparing triamcinolone acetonide to other corticosteroids, such as cortisol, in rats suggests that differences in teratogenic potential may be related to variations in the metabolism and distribution of the compound within the embryomaternal unit.
| Comparative Teratogenic Potential of Triamcinolone Acetonide (Cleft Palate Induction) | | | :--- | :--- | :--- | | Animal Model | Dose Range | Observed Incidence of Cleft Palate | | Mice (C57BL/6) | 1.0 - 7.0 mg/kg (single s.c. dose on day 12) | Dose-dependent increase | | Mice (SWV) | 1.0 - 7.0 mg/kg (single s.c. dose on day 12) | Dose-dependent increase | | Rats | Not specified in available results | Increased incidence | | Rabbits | Not specified in available results | Increased incidence | | Monkeys | Not specified in available results | Increased incidence |
Q & A
Q. What are the key structural features of triamcinolone acetonide sodium phosphate that influence its pharmacological activity?
The compound’s structure includes a fluorinated glucocorticoid backbone (C24H30FNa2O9P) with a sodium phosphate group at the C21 position, enhancing water solubility for injectable formulations. The acetonide group stabilizes the molecule’s lipophilic properties, prolonging its anti-inflammatory effects. Analytical methods like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity and purity .
Q. What standardized analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
The United States Pharmacopeia (USP) guidelines prescribe dissolution testing using dibasic sodium phosphate TS (test solution) at pH 7.4 to simulate physiological conditions. HPLC with UV detection (λ = 240 nm) is the gold standard, using a C18 column and a mobile phase of acetonitrile-water (50:50 v/v) at 1.0 mL/min flow rate. Validation parameters (linearity, precision, accuracy) must adhere to ICH Q2(R1) standards .
Q. How does the sodium phosphate moiety affect the compound’s solubility and bioavailability compared to non-phosphorylated analogs?
The sodium phosphate group increases aqueous solubility by over 90%, enabling intravenous or intramuscular administration. In contrast, non-phosphorylated analogs (e.g., triamcinolone acetonide) require suspension formulations for depot effects. Comparative studies using Franz diffusion cells demonstrate a 2.5-fold higher transdermal flux for the phosphate derivative in vitro .
Advanced Research Questions
Q. How can researchers design controlled clinical trials to evaluate the efficacy of this compound in inflammatory models?
Use a double-blind, randomized design with active controls (e.g., dexamethasone sodium phosphate). For example, in dermal inflammation models, administer 0.1–0.3 mg/kg doses intramuscularly and measure cytokine suppression (IL-6, TNF-α) via ELISA. Statistical power analysis should ensure ≥80% detection of a 15% efficacy difference (α = 0.05). Include pharmacokinetic sampling to correlate plasma concentrations with effect duration .
Q. What strategies resolve contradictory data on the solubility of this compound in buffered systems?
Contradictions often arise from variations in counterion concentration (e.g., Na⁺ vs. K⁺) and pH (6.8–7.8). Replicate experiments using USP-recommended dibasic sodium phosphate TS (12 g/100 mL) and control ionic strength with conductivity meters. For insoluble residues, apply polarized light microscopy to differentiate crystalline vs. amorphous precipitates .
Q. How should systematic reviews assess evidence quality for this compound’s anti-inflammatory mechanisms?
Use PRISMA guidelines with inclusion criteria prioritizing peer-reviewed studies (PubMed, Embase) that report dose-response curves and receptor-binding assays (glucocorticoid receptor alpha). Exclude non-peer-reviewed sources and studies lacking negative controls. GRADE criteria should evaluate bias risk, with meta-analyses weighted by sample size and methodological rigor .
Q. What in vitro models best predict the drug’s tissue-specific glucocorticoid receptor activation?
Use luciferase reporter assays in HEK-293 cells transfected with human glucocorticoid receptor (hGRα). Compare EC50 values against dexamethasone. For tissue selectivity, employ primary human keratinocytes and synovial fibroblasts, measuring gene expression (e.g., FKBP5) via qPCR. Normalize data to housekeeping genes (GAPDH, ACTB) and validate with siRNA knockdown .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
